molecular formula C10H11FO2 B1265496 4-(4-Fluorophenyl)butanoic acid CAS No. 589-06-0

4-(4-Fluorophenyl)butanoic acid

Cat. No.: B1265496
CAS No.: 589-06-0
M. Wt: 182.19 g/mol
InChI Key: XVQYBBYOYJXQBF-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409583. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11FO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQYBBYOYJXQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207628
Record name 4-(p-Fluorophenyl)butyric acid
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Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

589-06-0
Record name 4-(4-Fluorophenyl)butanoic acid
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Record name 4-(p-Fluorophenyl)butyric acid
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Record name 4-(p-fluorophenyl)butyric acid
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Record name 4-(4-Fluorophenyl)butyric Acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and spectral characterization of 4-(4-Fluorophenyl)butanoic acid. The information is intended to support research, development, and quality control activities involving this compound.

Core Chemical and Physical Properties

This compound, also known as 4-(p-fluorophenyl)butyric acid, is a carboxylic acid derivative containing a fluorinated phenyl ring. It serves as a crucial starting material and intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties

Property Value Source
CAS Number 589-06-0 [1]
Molecular Formula C₁₀H₁₁FO₂ [2][3]
Molecular Weight 182.19 g/mol [2][3]
IUPAC Name This compound [3]
Synonyms 4-(4-fluorophenyl)butyric acid, Benzenebutanoic acid, 4-fluoro- [1][3]

| Appearance | Clear viscous oil |[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The following tables detail its nuclear magnetic resonance (NMR) spectral data as reported in the literature.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ) ppm Description Chemical Shift (δ) ppm Description
11.50 br, 1H (Carboxylic Acid, -OH) 180.16 Carboxylic Acid Carbon (-COOH)
7.16 m, 2H (Aromatic, CH) 161.34 (d, J = 243.4 Hz) Aromatic Carbon (C-F)
7.00 m, 2H (Aromatic, CH) 136.74 Aromatic Carbon
2.67 t, J = 7.6 Hz, 2H (-CH₂-) 129.76 (d, J = 7.3 Hz) Aromatic Carbon (CH)
2.40 t, J = 7.4 Hz, 2H (-CH₂-) 115.09 (d, J = 20.9 Hz) Aromatic Carbon (CH)
1.97 quin, J = 7.5 Hz, 2H (-CH₂-) 34.09 Methylene Carbon (-CH₂-)
33.20 Methylene Carbon (-CH₂-)
26.24 Methylene Carbon (-CH₂-)

Source:[1]

Experimental Protocols

Synthesis via Wolff-Kishner Reduction

A common method for synthesizing this compound is through the Wolff-Kishner reduction of 4-(4-fluorophenyl)-4-oxobutanoic acid.[1]

Materials and Reagents:

  • 4-(4-fluorophenyl)-4-oxobutanoic acid

  • Potassium hydroxide (KOH, 85%)

  • Hydrazine monohydrate (50%)

  • Diethylene glycol

  • Hydrochloric acid (2.5N aq.)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend 4-(4-fluorophenyl)-4-oxobutanoic acid (5 mmol) and 85% KOH (12 mmol) in diethylene glycol (10 mL) in a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser.[1]

  • Addition of Hydrazine: Slowly add 50% hydrazine monohydrate (12 mmol) to the suspension at room temperature.[1]

  • Initial Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2 hours. The mixture should become homogeneous after approximately 45 minutes.[1]

  • Water Removal and Decarboxylation: After 2 hours, increase the temperature to 180-200 °C to distill off water and hydrazine. Continue stirring at this temperature for 3 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature and dilute it with 10 mL of water. Pour the mixture into 20 mL of 2.5N aqueous HCl.[1]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic phases.[1]

  • Washing and Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the resulting crude product by column chromatography using a 30-50% ethyl acetate/hexane eluent to yield this compound as a clear viscous oil.[1]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Extraction cluster_purification Purification cluster_end Final Product A 4-(4-fluorophenyl)-4-oxobutanoic acid D Wolff-Kishner Reduction 1. Heat to 120-130°C, 2h 2. Heat to 180-200°C, 3h A->D B KOH, Hydrazine Hydrate B->D C Diethylene Glycol C->D E Quench with HCl (aq) D->E Cool & Dilute F Extract with Ethyl Acetate E->F G Wash with Brine & Dry (Na2SO4) F->G H Concentrate under Reduced Pressure G->H I Column Chromatography (30-50% EtOAc/Hexane) H->I J This compound I->J

Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is primarily utilized as an intermediate in organic synthesis. Its reactivity is characterized by the carboxylic acid functional group, which can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol.

It is a known starting material for the synthesis of the cholesterol-lowering drug Ezetimibe. The quality control during its synthesis is critical, as impurities can be difficult to remove in subsequent steps.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care.

  • Hazards: May cause skin irritation and serious eye irritation.[2] Some sources classify it as causing severe skin burns and eye damage.

  • Precautionary Measures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

    • Wear protective gloves, protective clothing, and eye/face protection.[4]

    • Wash skin thoroughly after handling.

    • Use in a well-ventilated area or under a chemical fume hood.[4]

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[2]

    • If on skin: Take off contaminated clothing and rinse skin with water.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

Always consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.[2]

References

An In-Depth Technical Guide to Fluorophenibut (4-Fluorophenibut)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorophenibut, also known as 4-Fluorophenibut or F-Phenibut, is a synthetic derivative of the nootropic and anxiolytic compound phenibut.[1][2] Chemically, it is β-(4-fluorophenyl)-γ-aminobutyric acid, a GABA analogue. The introduction of a fluorine atom at the para position of the phenyl ring distinguishes it from phenibut and significantly alters its pharmacological profile.[1][2] This modification enhances its potency as a GABA-B receptor agonist, making it a subject of interest in neuroscience research for its potential to modulate GABAergic systems.[1][3] This guide provides a comprehensive technical overview of Fluorophenibut, including its chemical properties, synthesis, mechanism of action, and available pharmacological data, with a focus on experimental details for research applications.

Chemical and Physical Properties

Fluorophenibut is a white solid with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol .[1] It is structurally analogous to phenibut and baclofen.[1] The hydrochloride salt is a common form used in research.[4]

Table 1: Chemical and Physical Properties of Fluorophenibut

PropertyValueReference(s)
IUPAC Name 4-Amino-3-(4-fluorophenyl)butanoic acid[2]
Other Names 4-Fluorophenibut, F-Phenibut, Baflofen, CGP-11130[2]
CAS Number 52237-19-1[2]
Molecular Formula C₁₀H₁₂FNO₂[2]
Molecular Weight 197.209 g·mol⁻¹[2]
Solubility Dimethylformamide (25 mg/mL), Dimethyl sulfoxide (20 mg/mL), Ethanol (14 mg/mL), Phosphate-buffered saline (10 mg/mL)[1]

Synthesis

Experimental Workflow: Synthesis of γ-Nitrobutyric Acid Intermediate

G cluster_0 Step 1: Enantioselective Michael Addition cluster_1 Step 2: Aldehyde Oxidation Cinnamaldehyde_Derivative Cinnamaldehyde Derivative Michael_Addition Enantioselective Michael Addition (Neat Conditions) Cinnamaldehyde_Derivative->Michael_Addition Nitromethane Nitromethane Nitromethane->Michael_Addition Catalyst Polystyrene-supported organocatalyst Catalyst->Michael_Addition Chiral_Nitroaldehyde Chiral γ-Nitroaldehyde Michael_Addition->Chiral_Nitroaldehyde Oxidation Aldehyde Oxidation (in situ performic acid) Chiral_Nitroaldehyde->Oxidation Formic_Acid Formic Acid Formic_Acid->Oxidation H2O2 Hydrogen Peroxide H2O2->Oxidation Nitrobutyric_Acid γ-Nitrobutyric Acid (Fluorophenibut Precursor) Oxidation->Nitrobutyric_Acid G cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects Fluorophenibut Fluorophenibut GABAB_R GABA-B Receptor (Heterodimer) Fluorophenibut->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel GIRK K+ Channel G_betagamma->K_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel G_betagamma->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx G Start Start Membrane_Prep Prepare Synaptic Membranes Start->Membrane_Prep Incubation Incubate Membranes with [3H]-Baclofen & Fluorophenibut Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Add Scintillation Fluid & Count Washing->Scintillation Analysis Calculate IC50 Scintillation->Analysis End End Analysis->End

References

CGP-11130: A Technical Guide to its Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-11130, also known as 4-Fluorophenibut, is a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor. As a derivative of the nootropic compound phenibut, CGP-11130 has garnered interest within the scientific community for its potential applications in neuroscience research and as a lead compound in drug discovery programs. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of CGP-11130. Detailed experimental protocols for its synthesis and for assays to characterize its activity are provided, along with a summary of its quantitative receptor binding data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

Chemical Structure and Properties

CGP-11130 is chemically designated as 4-Amino-3-(4-fluorophenyl)butanoic acid.[1][2] It is a structural analog of GABA and is closely related to other phenyl-substituted GABA derivatives such as phenibut and baclofen.[1] The introduction of a fluorine atom at the para position of the phenyl ring distinguishes it from phenibut and contributes to its altered pharmacological profile.

PropertyValueReference
IUPAC Name 4-amino-3-(4-fluorophenyl)butanoic acid[1][2]
Synonyms CGP-11130, 4-Fluorophenibut, F-Phenibut, β-(4-Fluorophenyl)-γ-aminobutyric acid[1]
Molecular Formula C10H12FNO2[2]
Molecular Weight 197.21 g/mol [2]
CAS Number 52237-19-1[2]

Synthesis of CGP-11130

The synthesis of CGP-11130 can be achieved through a multi-step process, with the key step being the asymmetric synthesis of a chiral γ-nitrobutyric acid intermediate. A telescoped continuous flow process has been reported for the efficient synthesis of this key intermediate, which can then be converted to the final product.[3]

Experimental Protocol: Synthesis of (R)-4-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)butanoic acid (A key intermediate for CGP-11130)

This protocol is based on the principles of asymmetric Michael addition followed by reduction and protection.

Step 1: Asymmetric Michael Addition of Nitromethane to 4-Fluorocinnamaldehyde [3]

  • Reagents: 4-Fluorocinnamaldehyde, Nitromethane, Polystyrene-supported organocatalyst (e.g., a prolinol derivative).

  • Procedure:

    • A solution of 4-fluorocinnamaldehyde in a suitable solvent (e.g., dichloromethane) is prepared.

    • An excess of nitromethane is added to the solution.

    • The polystyrene-supported chiral organocatalyst is added to the reaction mixture.

    • The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solid catalyst is filtered off.

    • The filtrate is concentrated under reduced pressure to yield the crude γ-nitroaldehyde.

Step 2: Oxidation of the γ-Nitroaldehyde to the corresponding γ-Nitro-acid [3]

  • Reagents: Crude γ-nitroaldehyde from Step 1, Oxidizing agent (e.g., sodium chlorite in the presence of a scavenger like 2-methyl-2-butene).

  • Procedure:

    • The crude γ-nitroaldehyde is dissolved in a suitable solvent system (e.g., a mixture of tert-butanol and water).

    • 2-Methyl-2-butene is added.

    • A solution of sodium chlorite in water is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction is stirred until the starting material is consumed (monitored by TLC).

    • The reaction is quenched, and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated to give the crude γ-nitro-acid.

Step 3: Reduction of the Nitro Group to an Amine [4]

  • Reagents: Crude γ-nitro-acid from Step 2, Reducing agent (e.g., H2 gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel).

  • Procedure:

    • The crude γ-nitro-acid is dissolved in a suitable solvent (e.g., methanol or ethanol).

    • The catalyst (e.g., 10% Pd/C) is added.

    • The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

    • The reaction is monitored until the uptake of hydrogen ceases.

    • The catalyst is filtered off through a pad of celite.

    • The filtrate is concentrated to yield the crude amino acid, CGP-11130.

Step 4: Purification

  • The crude CGP-11130 can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

CGP-11130 is a selective agonist for the GABA-B receptor, with significantly lower affinity for the GABA-A receptor.

ParameterReceptorValueReference
IC50 GABA-B1.70 µM[1]
IC50 GABA-A> 100 µM[1]

Experimental Protocols

Radioligand Binding Assay for GABA-B Receptor

This protocol is a representative method to determine the binding affinity of CGP-11130 to the GABA-B receptor.

  • Materials:

    • Rat brain membranes (as a source of GABA-B receptors)

    • [3H]-GABA or other suitable radioligand

    • CGP-11130 (test compound)

    • Baclofen (as a positive control)

    • Assay buffer (e.g., Tris-HCl buffer)

    • Glass fiber filters

    • Scintillation cocktail

    • Liquid scintillation counter

  • Procedure:

    • Prepare rat brain membranes by homogenization and centrifugation.

    • In a series of tubes, add a fixed amount of brain membrane preparation.

    • Add increasing concentrations of unlabeled CGP-11130 or baclofen.

    • Add a fixed concentration of the radioligand (e.g., [3H]-GABA).

    • For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of an unlabeled agonist (e.g., baclofen).

    • Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of CGP-11130. Determine the IC50 value, the concentration of CGP-11130 that inhibits 50% of the specific binding of the radioligand.

Adenylyl Cyclase Activity Assay

This protocol outlines a method to assess the effect of CGP-11130 on adenylyl cyclase activity, a downstream effector of the GABA-B receptor.

  • Materials:

    • Cell membranes expressing GABA-B receptors and adenylyl cyclase

    • CGP-11130

    • Forskolin (an activator of adenylyl cyclase)

    • ATP (substrate)

    • [α-32P]ATP (radiolabeled substrate)

    • Assay buffer containing MgCl2 and other necessary cofactors

    • cAMP standards

    • Method for separating and quantifying cAMP (e.g., column chromatography or immunoassay)

  • Procedure:

    • Pre-incubate the cell membranes with CGP-11130 at various concentrations.

    • Initiate the reaction by adding a mixture of ATP and [α-32P]ATP. Forskolin can be included to stimulate adenylyl cyclase activity.

    • Incubate the reaction at 37°C for a fixed time.

    • Terminate the reaction (e.g., by adding a stop solution containing EDTA).

    • Separate the produced [32P]cAMP from unreacted [α-32P]ATP using sequential column chromatography over Dowex and alumina columns.

    • Quantify the amount of [32P]cAMP by liquid scintillation counting.

    • Data Analysis: Determine the effect of CGP-11130 on both basal and forskolin-stimulated adenylyl cyclase activity. A decrease in cAMP production in the presence of CGP-11130 would be indicative of its inhibitory effect via GABA-B receptor activation.

Visualizations

Signaling Pathway of CGP-11130

CGP11130_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGP11130 CGP-11130 GABAB_R GABA-B Receptor (Heterodimer) CGP11130->GABAB_R Binds and Activates G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Influx (Decreased) Ca_channel->Ca_ion K_ion K+ Efflux (Increased) K_channel->K_ion ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization Radioligand_Binding_Assay_Workflow prep 1. Prepare Rat Brain Membranes setup 2. Set up Assay Tubes (Membranes, Radioligand, CGP-11130) prep->setup incubate 3. Incubate to Reach Equilibrium setup->incubate filter 4. Rapid Filtration to Separate Bound and Unbound Ligands incubate->filter wash 5. Wash Filters to Remove Non-specific Binding filter->wash count 6. Scintillation Counting to Measure Radioactivity wash->count analyze 7. Data Analysis to Determine IC50 count->analyze CGP11130_Synthesis_Logic start 4-Fluorocinnamaldehyde + Nitromethane step1 Asymmetric Michael Addition start->step1 intermediate1 γ-Nitroaldehyde step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 γ-Nitro-acid step2->intermediate2 step3 Reduction of Nitro Group intermediate2->step3 product CGP-11130 (4-Fluorophenibut) step3->product

References

A Technical Guide to 4-(4-Fluorophenyl)butanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)butanoic acid, a compound of interest in chemical synthesis and pharmaceutical research. This document details its physicochemical properties, outlines a key synthetic protocol, and discusses its relevance in the broader context of drug development.

Physicochemical Properties

This compound is a derivative of butanoic acid featuring a 4-fluorophenyl substituent. Its chemical structure and properties are summarized below.

PropertyDataReference(s)
Molecular Formula C₁₀H₁₁FO₂[1][2]
Molecular Weight 182.19 g/mol [1][2]
CAS Number 589-06-0[1]
Appearance Clear viscous oil[3]

A number of structurally related compounds are often investigated in similar research contexts. The properties of these related molecules are presented for comparative purposes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key FeatureReference(s)
4-amino-4-(4-fluorophenyl)butanoic acidC₁₀H₁₂FNO₂197.21Amino group at the 4-position of the phenyl ring[4][5]
4-Amino-3-(4-fluorophenyl)butyric acid (4-Fluorophenibut)C₁₀H₁₂FNO₂197.21Amino group at the 3-position of the butyric acid chain[6][7][8]
4-(4-Fluorobenzoyl)butyric AcidC₁₁H₁₁FO₃210.20Ketone group at the 4-position of the butyric acid chain[9]
4,4-Bis(4-fluorophenyl)butyric acidC₁₆H₁₄F₂O₂276.28Two 4-fluorophenyl groups at the 4-position[10]

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 4-(4-fluorophenyl)-4-oxobutanoic acid. The Wolff-Kishner reduction is a suitable method for this transformation.

Experimental Protocol: Wolff-Kishner Reduction

This protocol is based on a documented synthesis of 4-(4-fluorophenyl)butyric acid[3].

  • Reaction Setup: To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-(4-fluorophenyl)-4-oxobutanoic acid (5 mmol) and 85% potassium hydroxide (12 mmol) suspended in diethylene glycol (10 mL).

  • Addition of Hydrazine: Slowly add 50% hydrazine monohydrate (12 mmol) to the mixture at room temperature.

  • Initial Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2 hours. The mixture should become homogeneous after approximately 45 minutes.

  • Removal of Water and Excess Hydrazine: Increase the temperature to 180-200 °C and continue stirring for an additional 3 hours to drive the reaction to completion and remove volatile components.

  • Workup and Purification: After cooling, the reaction mixture is worked up by extraction with an organic solvent such as ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product can be purified by column chromatography[3].

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4_oxo_acid 4-(4-fluorophenyl)-4-oxobutanoic acid Step1 Combine reactants in flask 4_oxo_acid->Step1 KOH Potassium Hydroxide (85%) KOH->Step1 Hydrazine Hydrazine Monohydrate (50%) Hydrazine->Step1 DEG Diethylene Glycol DEG->Step1 Step2 Heat to 120-130°C for 2h Step1->Step2 Step3 Increase heat to 180-200°C for 3h Step2->Step3 Extraction Extract with Ethyl Acetate Step3->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific signaling pathway interactions for this compound are not extensively documented in the reviewed literature, the broader class of fluorinated phenylalkanoic acids has significant relevance in medicinal chemistry. The introduction of fluorine into a molecule can enhance pharmacokinetic properties such as metabolic stability and membrane permeability[11][12].

For instance, the structurally similar compound 4-Amino-3-(4-fluorophenyl)butyric acid, also known as 4-Fluorophenibut, is a known GABAB receptor agonist[6][8]. GABAB receptors are crucial in inhibitory neurotransmission. This suggests that derivatives of this compound could be explored for their potential activity at GABA receptors or other neurological targets.

Additionally, related compounds like 4-Fluorophenylacetic acid serve as key intermediates in the synthesis of various pharmaceuticals, including CCR5 receptor antagonists for anti-HIV-1 therapies[11]. This highlights the potential of this compound as a valuable building block in the synthesis of novel therapeutic agents.

G Start This compound Intermediate Chemical Intermediate / Building Block Start->Intermediate Related Related Compound: 4-Amino-3-(4-fluorophenyl)butyric acid Start->Related Structural Similarity DrugDev Drug Development Intermediate->DrugDev Pathway GABAB Receptor Agonism Related->Pathway Application Potential Neurological Therapeutics Pathway->Application

Potential research pathways for this compound.

Conclusion

This compound is a compound with well-defined physicochemical properties and established synthetic routes. While direct biological activity and signaling pathway interactions are areas requiring further investigation, its structural similarity to known bioactive molecules and its potential as a synthetic intermediate make it a compound of considerable interest for researchers in medicinal chemistry and drug development. The methodologies and data presented in this guide offer a foundation for future exploration and application of this versatile molecule.

References

A Technical Guide to the Physicochemical Properties of F-Phenibut

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenibut, commonly known as F-Phenibut, is a fluorinated analog of phenibut and a potent and selective agonist for the GABA-B receptor.[1] Its structural modification, the addition of a fluorine atom to the para position of the phenyl ring, significantly enhances its potency compared to its parent compound.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of F-Phenibut, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its chemical identity, physical characteristics, and solubility profile, supported by experimental protocols for their determination. Furthermore, it visualizes key concepts, including its primary signaling pathway and analytical workflows, to facilitate a deeper understanding of this compound for research and development purposes.

Chemical and Physical Properties

F-Phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is chemically identified as 4-amino-3-(4-fluorophenyl)butanoic acid.[3] The introduction of a fluorine atom to the phenyl ring distinguishes it from phenibut, leading to altered physicochemical and pharmacological characteristics.[4]

Identification
PropertyValueSource(s)
IUPAC Name 4-amino-3-(4-fluorophenyl)butanoic acid[3]
Synonyms F-Phenibut, 4-Fluorophenibut, CGP-11130, β-(4-Fluorophenyl)-GABA[1][2][5]
Chemical Formula C₁₀H₁₂FNO₂[2]
Molecular Weight 197.21 g/mol [2][3]
CAS Number 52237-19-1[3]

F-Phenibut is also available as a hydrochloride (HCl) salt, which is often used in research settings due to its improved solubility and stability.[6]

PropertyValueSource(s)
Chemical Formula (HCl salt) C₁₀H₁₂FNO₂ • HCl[7]
Molecular Weight (HCl salt) 233.7 g/mol [7]
CAS Number (HCl salt) 1858241-03-8[7]
Physical Properties
PropertyValueSource(s)
Appearance White solid/crystalline powder[2][7]
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
pKa Not experimentally determined.
logP (Computed) -1.5 (XLogP3)[3]
Solubility

F-Phenibut hydrochloride exhibits solubility in various solvents, a critical factor for its application in experimental research.

SolventSolubilitySource(s)
Dimethylformamide (DMF) 25 mg/mL[2][7]
Dimethyl sulfoxide (DMSO) 20 mg/mL[2][7]
Ethanol 14 mg/mL[2][7]
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL[2][7]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols that can be applied to F-Phenibut.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. The capillary method is a widely accepted technique for this determination.

Methodology:

  • Sample Preparation: The F-Phenibut sample should be thoroughly dried and finely powdered to ensure uniform heat distribution.

  • Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-4 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) approaching the expected melting point.

  • Data Recording: The temperature range from the onset of melting (the appearance of the first liquid droplet) to the completion of melting (the sample is completely liquid) is recorded as the melting range.[8][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid derivative like F-Phenibut, potentiometric titration is a standard method for pKa determination.

Methodology:

  • Solution Preparation: A precise concentration of F-Phenibut is dissolved in deionized water.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Acidic Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), and the pH is recorded after each incremental addition of the titrant.

  • Alkaline Titration: A fresh solution of F-Phenibut is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), with pH recorded at each step.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[10][11][12]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of F-Phenibut. A reversed-phase HPLC (RP-HPLC) method is suitable for this compound.

Methodology:

  • Column: A C18 reversed-phase column is appropriate for separating F-Phenibut from potential impurities.

  • Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used. A gradient elution may be necessary to achieve optimal separation.

  • Sample Preparation: F-Phenibut samples are accurately weighed and dissolved in the mobile phase or a compatible solvent.

  • Injection and Detection: A specific volume of the sample solution is injected into the HPLC system. Detection can be performed using a UV detector at a wavelength where F-Phenibut exhibits absorbance or with a mass spectrometer (LC-MS) for higher sensitivity and specificity.[13][14][15]

  • Quantification: A calibration curve is constructed using standard solutions of F-Phenibut at known concentrations to quantify the amount in unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS can also be used for the analysis of F-Phenibut, although challenges such as thermal degradation have been reported for the parent compound, phenibut. Derivatization is often employed to improve volatility and thermal stability.[16][17]

Methodology:

  • Derivatization: The amine and carboxylic acid groups of F-Phenibut are derivatized, for example, by silylation (e.g., using BSTFA), to increase volatility and prevent thermal decomposition in the GC inlet.[16]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the analyte from other components.

  • MS Detection: The separated components are introduced into a mass spectrometer for detection and identification based on their mass spectra.

  • Data Analysis: The resulting chromatogram and mass spectra are used to identify and quantify the derivatized F-Phenibut.

Visualizations

Signaling Pathway of F-Phenibut

F-Phenibut primarily acts as a selective agonist at the GABA-B receptor, a G-protein coupled receptor. Its binding initiates a signaling cascade that leads to neuronal inhibition.

F_Phenibut_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space F-Phenibut F-Phenibut GABAB_R GABA-B Receptor F-Phenibut->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production of K_efflux K+ Efflux K_channel->K_efflux Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization (Neuronal Inhibition) K_efflux->Hyperpolarization Ca_influx->Hyperpolarization

Caption: Signaling pathway of F-Phenibut via GABA-B receptor activation.

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical steps involved in determining the melting point of F-Phenibut using the capillary method.

Melting_Point_Workflow start Start prep Sample Preparation (Dry and Powder F-Phenibut) start->prep load Load Sample into Capillary Tube prep->load setup Place Capillary in Melting Point Apparatus load->setup heat Heat Sample at a Controlled Rate setup->heat observe Observe for Melting heat->observe record Record Melting Range (Onset to Completion) observe->record Melting Occurs end End record->end

Caption: Workflow for determining the melting point of F-Phenibut.

Relationship Between Structure and GABA-B Receptor Affinity

The structural modification of phenibut to F-Phenibut significantly impacts its affinity for the GABA-B receptor.

Structure_Affinity_Relationship Phenibut Phenibut (β-Phenyl-GABA) Modification Structural Modification: Addition of Fluorine at para-position Phenibut->Modification FPhenibut F-Phenibut (β-(4-Fluorophenyl)-GABA) Modification->FPhenibut Lipophilicity Increased Lipophilicity FPhenibut->Lipophilicity ReceptorAffinity Increased GABA-B Receptor Affinity FPhenibut->ReceptorAffinity Lipophilicity->ReceptorAffinity Potency Increased Potency ReceptorAffinity->Potency

Caption: Structure-activity relationship of F-Phenibut.

Conclusion

This technical guide consolidates the available physicochemical data for F-Phenibut, providing a critical resource for the scientific community. While key identifiers and solubility parameters are documented, a notable gap exists in the experimental determination of properties such as melting point, boiling point, and pKa. The outlined experimental protocols offer standardized methodologies to address these gaps. The enhanced potency of F-Phenibut, a direct consequence of its fluorination, underscores the importance of precise physicochemical characterization in understanding its pharmacological profile. Further empirical studies are essential to fully elucidate the properties of this potent GABA-B receptor agonist and to support its continued investigation in neuroscience and drug development.

References

An In-depth Technical Guide to Beta-(4-fluorophenyl)-GABA: Discovery, History, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of beta-(4-fluorophenyl)-gamma-aminobutyric acid (GABA), a potent and selective GABA-B receptor agonist. It details the compound's discovery and historical context, its mechanism of action, and key quantitative pharmacological data. This document also includes detailed experimental protocols for receptor binding assays and electrophysiological recordings, crucial for its characterization. Visualizations of its signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its properties and the methodologies used to investigate them.

Introduction and Historical Context

Beta-(4-fluorophenyl)-GABA, also known as 4-fluorophenibut or by its developmental code name CGP-11130, is a synthetic derivative of the neurotransmitter GABA.[1][2] It belongs to the gabapentinoid class of compounds and is a close structural analog of phenibut (β-phenyl-GABA), baclofen (β-(4-chlorophenyl)-GABA), and pregabalin.[2][3] The introduction of a fluorine atom at the para position of the phenyl ring significantly enhances its potency as a GABA-B receptor agonist compared to phenibut.[4][5]

The initial characterization of CGP-11130's receptor binding profile was detailed in a seminal 1983 paper by Bowery and colleagues, which established it as a selective ligand for the then newly distinguished GABA-B receptor subtype.[6] Developed by the Swiss pharmaceutical company Ciba-Geigy, CGP-11130 was part of a research program investigating GABA analogs for potential therapeutic applications. Although it was never commercially marketed, it has remained a valuable research tool for elucidating the role of the GABA-B receptor in the central nervous system.[2][7]

Mechanism of Action

Beta-(4-fluorophenyl)-GABA exerts its effects primarily as a selective agonist at the GABA-B receptor, a G-protein coupled receptor.[2][8] Upon binding, it induces a conformational change in the receptor, leading to the dissociation of the G-protein subunits. The activated G-protein, typically of the Gi/o type, then modulates downstream effectors. This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization, and inhibits voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.[9] This cascade of events underlies its central nervous system depressant effects.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for beta-(4-fluorophenyl)-GABA, comparing it with related compounds.

Table 1: Receptor Binding Affinities

CompoundReceptorPreparationIC50 (μM)Reference
beta-(4-fluorophenyl)-GABA (CGP-11130) GABA-BRat brain synaptic membranes1.70[2]
beta-(4-fluorophenyl)-GABA (CGP-11130) GABA-ARat brain synaptic membranes> 100[2]
BaclofenGABA-BRat brain synaptic membranes0.038[6]
PhenibutGABA-BRat brain synaptic membranes92[6]

Table 2: Functional Potency

CompoundAssayPreparationEC50 (μM)Reference
beta-(4-fluorophenyl)-GABA Outward-rectifying K+ current activationMouse cerebellar Purkinje cells23.3[10]
BaclofenOutward-rectifying K+ current activationMouse cerebellar Purkinje cells6.0[10]
PhenibutOutward-rectifying K+ current activationMouse cerebellar Purkinje cells1362[10]

Detailed Experimental Protocols

GABA-B Receptor Radioligand Binding Assay

This protocol is adapted from the methods described by Bowery et al. (1983) for the characterization of GABA-B receptor binding sites in rat brain membranes.[6]

4.1.1. Materials

  • Whole rat brains

  • Tris-HCl buffer (50 mM, pH 7.4)

  • CaCl2

  • [3H]-GABA or [3H]-Baclofen (radioligand)

  • Unlabeled beta-(4-fluorophenyl)-GABA, baclofen, or GABA for competition assays

  • Scintillation fluid

  • Polypropylene centrifuge tubes

  • Homogenizer

  • Refrigerated centrifuge

  • Scintillation counter

  • Glass fiber filters

4.1.2. Membrane Preparation

  • Homogenize whole rat brains in 10 volumes of ice-cold 50 mM Tris-HCl buffer.

  • Centrifuge the homogenate at 4°C for 10 minutes at 1,000 x g to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 4°C for 20 minutes at 20,000 x g.

  • Resuspend the resulting pellet in fresh, ice-cold Tris-HCl buffer and centrifuge again. Repeat this washing step three more times to remove endogenous GABA.

  • Resuspend the final pellet in Tris-HCl buffer containing 2.5 mM CaCl2 to a final protein concentration of approximately 1-2 mg/mL.

4.1.3. Binding Assay

  • For saturation assays, incubate aliquots of the membrane preparation with increasing concentrations of the radioligand.

  • For competition assays, incubate membrane aliquots with a fixed concentration of radioligand (close to its Kd value) and a range of concentrations of the unlabeled competitor (e.g., beta-(4-fluorophenyl)-GABA).

  • Define non-specific binding in the presence of a high concentration of unlabeled GABA (e.g., 100 µM).

  • Incubate the samples at 4°C for 10 minutes.

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd, Bmax, and IC50 values.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on the methodology used by Irie et al. (2020) to measure GABA-B receptor-mediated currents in mouse cerebellar Purkinje cells.[10]

4.2.1. Materials

  • Mouse cerebellar slices (300 µm thick)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, bubbled with 95% O2 / 5% CO2.

  • Intracellular solution containing (in mM): 135 K-gluconate, 5 KCl, 0.5 CaCl2, 5 EGTA, 5 HEPES, 5 Mg-ATP, and 0.5 Na-GTP, adjusted to pH 7.2 with KOH.

  • Beta-(4-fluorophenyl)-GABA and other test compounds.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulators and perfusion system.

  • Borosilicate glass pipettes (3-5 MΩ resistance).

4.2.2. Recording Procedure

  • Prepare acute cerebellar slices from mice and maintain them in a holding chamber with oxygenated aCSF.

  • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF at room temperature.

  • Establish a whole-cell patch-clamp recording from a Purkinje cell in voltage-clamp mode.

  • Hold the membrane potential at -60 mV.

  • Apply beta-(4-fluorophenyl)-GABA at various concentrations via the perfusion system.

  • Record the induced outward currents, which are indicative of GIRK channel activation.

  • Construct a dose-response curve by plotting the current amplitude against the concentration of the agonist.

  • Fit the data with a Hill equation to determine the EC50 value.

Synthesis Overview

While a detailed, publicly available, step-by-step synthesis protocol for the initial production of CGP-11130 by Ciba-Geigy is not readily found, a modern approach for the asymmetric synthesis of its key chiral intermediates has been described. A 2020 study by Geden et al. outlines a telescoped continuous flow process for producing chiral γ-nitrobutyric acids, which are precursors to GABA analogues like fluorophenibut.[11] This method involves an enantioselective Michael-type addition of nitromethane to 4-fluorocinnamaldehyde, followed by an in-situ aldehyde oxidation. This highlights a sustainable and scalable route to the core structure of beta-(4-fluorophenyl)-GABA.

Visualizations

Signaling Pathway

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space bFPhGABA beta-(4-fluorophenyl)-GABA GABAB_R GABA-B Receptor bFPhGABA->GABAB_R Agonist Binding G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Blocks Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release Leads to K_Efflux K+ Efflux K_Channel->K_Efflux Allows ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization

Caption: GABA-B receptor signaling pathway activated by beta-(4-fluorophenyl)-GABA.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Rat Brain Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Centrifuge2 High-Speed Centrifugation CollectSupernatant->Centrifuge2 Wash Wash Pellet (x4) Centrifuge2->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Incubate Incubate Membranes with Radioligand & Competitor Resuspend->Incubate Filter Rapid Vacuum Filtration Incubate->Filter WashFilter Wash Filters Filter->WashFilter Scintillation Add Scintillation Cocktail WashFilter->Scintillation Count Scintillation Counting Scintillation->Count Calculate Calculate Specific Binding Count->Calculate Analyze Non-linear Regression Analysis (Kd, Bmax, IC50) Calculate->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of GABA Analogues

GABA_Analogues GABA GABA (γ-Aminobutyric Acid) Phenibut Phenibut (β-Phenyl-GABA) GABA->Phenibut Add Phenyl Ring Baclofen Baclofen (β-(4-Chlorophenyl)-GABA) Phenibut->Baclofen Add Chlorine to Phenyl Fluorophenibut beta-(4-fluorophenyl)-GABA (4-Fluorophenibut) Phenibut->Fluorophenibut Add Fluorine to Phenyl

Caption: Structural relationship of beta-(4-fluorophenyl)-GABA to GABA and other analogues.

References

4-(4-Fluorophenyl)butanoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-Fluorophenyl)butanoic Acid

Introduction

This compound is a carboxylic acid derivative containing a fluorinated phenyl ring. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This document provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, and applications, with a focus on its role in pharmaceutical development.

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is This compound [4]. It is also known by synonyms such as 4-(p-fluorophenyl)butyric acid and 4-fluorobenzenebutanoic acid[4].

IdentifierValue
IUPAC Name This compound[4]
CAS Number 589-06-0[4]
Molecular Formula C₁₀H₁₁FO₂[4]
Molecular Weight 182.19 g/mol [4]
PubChem CID 68524[4]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is critical for its handling, characterization, and use in synthetic procedures.

PropertyValue
Physical State Clear viscous oil[5]
¹H NMR (500 MHz, CDCl₃) δ 11.50 (br, 1H), 7.16 (m, 2H), 7.00 (m, 2H), 2.67 (t, J = 7.6 Hz, 2H), 2.40 (t, J = 7.4 Hz, 2H), 1.97 (quin, J = 7.5 Hz, 2H)[5]
¹³C NMR (125 MHz, CDCl₃) δ 180.16, 161.34 (d, J = 243.4 Hz), 136.74, 129.76 (d, J = 7.3 Hz), 115.09 (d, J = 20.9 Hz), 34.09, 33.20, 26.24[5]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from fluorobenzene and glutaric anhydride. The first step is a Friedel-Crafts acylation to form the keto acid precursor, followed by a reduction of the ketone.

Experimental Protocol 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid

This procedure is adapted from a patented process for the preparation of the key intermediate 4-(4-fluorobenzoyl)butyric acid, which is synonymous with 4-(4-fluorophenyl)-4-oxobutanoic acid[6].

  • Reaction Setup: In a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 500 mL of methylene chloride, 250 g of aluminum chloride, and 45 g of fluorobenzene under a nitrogen atmosphere[6].

  • Addition of Reactants: Cool the reaction mixture to 10°C. Prepare a solution of 100 g of glutaric anhydride and 45 g of fluorobenzene in 500 mL of methylene chloride. Add this solution slowly to the reaction flask over a period of 3 hours, maintaining the temperature between 10-15°C[6].

  • Reaction Progression: After the addition is complete, maintain the reaction mixture at the same temperature for an additional hour[6].

  • Work-up: Slowly pour the reaction mixture into a mixture of 700 g of crushed ice and 300 mL of concentrated HCl, ensuring the temperature remains below 10°C. Allow the mixture to warm to 25°C[6].

  • Isolation: Distill off the methylene chloride at a temperature below 50°C. Cool the remaining mixture to 20°C. The solid product will precipitate. Filter the solids and wash with 500 mL of water to yield 4-(4-fluorophenyl)-4-oxobutanoic acid[6].

Experimental Protocol 2: Wolff-Kishner Reduction to this compound

This protocol describes the reduction of the ketone synthesized in the previous step[5].

  • Reaction Setup: In a round-bottomed flask fitted with a Dean-Stark apparatus and a reflux condenser, suspend 0.98 g (5 mmol) of 4-(4-fluorophenyl)-4-oxobutanoic acid and 0.79 g (12 mmol) of 85% potassium hydroxide in 10 mL of diethylene glycol[5].

  • Addition of Hydrazine: Slowly add 1.20 g (12 mmol) of 50% hydrazine monohydrate at room temperature[5].

  • Initial Heating: Heat the reaction mixture to 120-130°C and maintain for 2 hours. The mixture should become homogeneous after approximately 45 minutes[5].

  • Decarboxylation and Reduction: Increase the temperature to 180-200°C and continue stirring for 3 hours to drive the reaction to completion[5].

  • Work-up and Purification: After cooling, extract the product with ethyl acetate (3 x 15 mL). Combine the organic phases, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].

  • Final Product: Purify the resulting oil by column chromatography (30-50% EtOAc/hexane) to afford this compound[5].

G Synthesis Workflow for this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction A Fluorobenzene + Glutaric Anhydride B AlCl₃ in Methylene Chloride (10-15°C) A->B Reaction C 4-(4-fluorophenyl)-4-oxobutanoic acid B->C Work-up (HCl/Ice) D 4-(4-fluorophenyl)-4-oxobutanoic acid C->D Intermediate E Hydrazine Hydrate, KOH in Diethylene Glycol (180-200°C) D->E Reaction F This compound E->F Purification

Caption: Synthesis of this compound via Friedel-Crafts acylation and subsequent Wolff-Kishner reduction.

Application in Drug Development

This compound is a crucial starting material in the synthesis of Ezetimibe, a cholesterol absorption inhibitor. Ezetimibe functions by preventing the absorption of cholesterol from the small intestine, thereby lowering LDL cholesterol levels in the blood. The synthesis of Ezetimibe highlights the importance of fluorinated building blocks in creating complex pharmaceutical agents.

The logical relationship showing the progression from this compound to the core structure of Ezetimibe involves several key synthetic transformations. This progression underscores its significance as a key intermediate for drug development professionals.

G Role of this compound in Ezetimibe Synthesis A This compound B Activation of Carboxylic Acid (e.g., conversion to acid chloride) A->B C Friedel-Crafts Acylation with a chiral auxiliary-substituted aniline B->C D Intermediate Keto Amide C->D E Stereoselective Reduction of the ketone D->E F Cyclization (β-Lactam formation) E->F G Ezetimibe Core Structure F->G

Caption: Logical workflow from this compound to the Ezetimibe core structure in drug synthesis.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis is well-established, and its role as a key building block, particularly in the production of the cholesterol-lowering drug Ezetimibe, demonstrates the strategic importance of fluorinated compounds in modern drug discovery and development. The detailed protocols and data presented in this guide serve as a critical resource for researchers and scientists working in organic synthesis and medicinal chemistry.

References

Spectroscopic Profile of 4-(4-Fluorophenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Fluorophenyl)butanoic acid, a compound of interest in various research and development applications. This document presents key spectroscopic data in a structured format, details the experimental methodologies for data acquisition, and illustrates the logical workflow of spectroscopic analysis for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the quantitative nuclear magnetic resonance (NMR) data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
11.50broad singlet-1H-COOH
7.16multiplet-2HAr-H
7.00multiplet-2HAr-H
2.67triplet7.62Hα-CH₂
2.40triplet7.42Hγ-CH₂
1.97quintet7.52Hβ-CH₂

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
180.16C=O
161.34 (d, J = 243.4 Hz)C-F
136.74Ar-C
129.76 (d, J = 7.3 Hz)Ar-CH
115.09 (d, J = 20.9 Hz)Ar-CH
34.09α-CH₂
33.20γ-CH₂
26.24β-CH₂

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1][2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz and 125 MHz spectrometer, respectively.[1][2]

Data Acquisition:

  • ¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

  • ¹³C NMR: The spectrum was obtained with proton decoupling. The chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16) and referenced to TMS (δ 0.00).

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum of a solid sample can be obtained using the KBr pellet method. A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.

Data Acquisition: The sample solution is introduced into the ion source. The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Conclusion Structural Confirmation NMR NMR Spectroscopy (¹H and ¹³C) NMR_Info Carbon-hydrogen framework Connectivity Chemical environment of nuclei NMR->NMR_Info IR Infrared (IR) Spectroscopy IR_Info Functional groups present (e.g., C=O, O-H, C-F) IR->IR_Info MS Mass Spectrometry (MS) MS_Info Molecular weight Molecular formula Fragmentation pattern MS->MS_Info Structure Confirmed Structure of This compound NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for researchers and professionals engaged in work involving this compound, providing essential spectroscopic data and procedural insights.

References

Solubility of 4-(4-Fluorophenyl)butanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Fluorophenyl)butanoic acid is a compound of interest in pharmaceutical research and development. Its solubility in various organic solvents is a critical parameter that influences process development, formulation design, and bioavailability. This technical guide provides a comprehensive overview of the experimental methodologies for determining the solubility of this compound. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and a framework for data presentation, enabling researchers to generate and report their own findings in a standardized manner.

Introduction

The solubility of an active pharmaceutical ingredient (API) in different solvents is a fundamental physicochemical property that governs its behavior throughout the drug development lifecycle. For this compound, understanding its solubility profile in a range of organic solvents is essential for tasks such as:

  • Reaction Chemistry: Solvent choice impacts reaction kinetics, yield, and impurity profiles during synthesis.

  • Crystallization and Purification: Selecting appropriate solvents is crucial for obtaining the desired polymorphic form and purity.

  • Formulation: Solubility data informs the selection of excipients and the development of various dosage forms.

  • Preclinical Studies: Solvent selection for in vitro and in vivo studies can significantly affect the compound's performance.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in publicly accessible databases. To facilitate standardized data collection and comparison, the following table structure is recommended for reporting experimentally determined solubility values.

SolventTemperature (°C)Solubility ( g/100 mL)Method of Analysis
e.g., Acetonee.g., 25Data not availablee.g., Gravimetric
e.g., Ethanole.g., 25Data not availablee.g., HPLC
e.g., Ethyl Acetatee.g., 25Data not availablee.g., UV-Vis
e.g., Dichloromethanee.g., 25Data not availablee.g., Gravimetric
e.g., Toluenee.g., 25Data not availablee.g., HPLC
e.g., Methanole.g., 25Data not availablee.g., HPLC
e.g., Isopropanole.g., 25Data not availablee.g., UV-Vis
e.g., Acetonitrilee.g., 25Data not availablee.g., HPLC
e.g., Cyclohexanee.g., 25Data not availablee.g., Gravimetric

Experimental Protocols for Solubility Determination

The most widely accepted and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method.[2][3] This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.

Isothermal Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in an organic solvent.

3.1.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent(s) of appropriate purity

  • Vials with screw caps or sealed ampoules

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Equipment for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or equipment for gravimetric analysis)

3.1.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). The temperature should be precisely controlled. Agitate the samples for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-resistant filter (e.g., PTFE or nylon) to remove any undissolved solid particles. It is important to pre-saturate the filter with the solution to avoid loss of solute due to adsorption.

  • Quantification of Solute: The concentration of this compound in the clear filtrate is then determined using a validated analytical method. Common methods include:

    • Gravimetric Analysis: A known volume or mass of the filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute. The container with the dried solute is weighed, and the mass of the dissolved solid is determined.[4][5] This method is simple but requires a non-volatile solute and can be less accurate for low solubilities.

    • High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying the concentration of the solute.[6][7] A validated HPLC method with a suitable stationary phase, mobile phase, and detector (e.g., UV detector) is required. A calibration curve is prepared using standard solutions of this compound of known concentrations. The concentration of the solute in the filtrate is then determined by comparing its peak area to the calibration curve.

    • UV-Vis Spectroscopy: If this compound exhibits significant UV absorbance at a specific wavelength where the solvent does not interfere, UV-Vis spectroscopy can be used for quantification. A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the solute in the filtrate is then determined from its absorbance using the Beer-Lambert law.

3.1.3. Data Analysis

The solubility is calculated and expressed in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_methods Quantification Methods prep_solution Add excess solute to known volume of solvent shake Agitate at constant temperature (e.g., 24-72h) prep_solution->shake settle Allow excess solid to settle shake->settle filter Filter supernatant to remove undissolved solid settle->filter analysis_method Quantify solute concentration filter->analysis_method gravimetric Gravimetric analysis_method->gravimetric e.g. hplc HPLC analysis_method->hplc e.g. uv_vis UV-Vis analysis_method->uv_vis e.g.

Caption: Workflow for solubility determination.

Conclusion

This technical guide provides a framework for the systematic determination and reporting of the solubility of this compound in organic solvents. While published quantitative data is currently lacking, the detailed experimental protocols for the isothermal shake-flask method, coupled with various analytical techniques, empower researchers to generate reliable and reproducible data. Adherence to standardized methodologies and data presentation formats will facilitate the comparison of results across different laboratories and contribute to a more comprehensive understanding of this compound's physicochemical properties, ultimately supporting its development in the pharmaceutical industry.

References

Methodological & Application

Synthesis of 4-(4-Fluorophenyl)butanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-fluorophenyl)butanoic acid, a valuable intermediate in the preparation of various pharmaceuticals. The protocol herein details a robust two-step synthetic route commencing with the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to yield 4-(4-fluorobenzoyl)butyric acid. This intermediate is subsequently reduced via a Huang-Minlon modification of the Wolff-Kishner reduction to afford the target compound. This application note includes detailed experimental procedures, tabulated quantitative data for key reaction parameters, and characteristic spectroscopic data for the synthesized compounds. A visual representation of the experimental workflow is also provided to facilitate a clear understanding of the synthetic process.

Introduction

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its structural motif is present in a number of biologically active molecules. The synthesis described provides a reliable and scalable method for the preparation of this important compound. The two-step process involves the formation of a carbon-carbon bond through Friedel-Crafts acylation, followed by a deoxygenation reaction. The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of acyl groups onto an aromatic ring[1]. The subsequent Wolff-Kishner reduction, specifically the Huang-Minlon modification, is an efficient method for the deoxygenation of ketones to their corresponding alkanes, noted for its high yields and operational simplicity[2][3].

Data Presentation

Table 1: Summary of Reaction Yields and Conditions
StepReactionKey ReagentsCatalyst/Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
1Friedel-Crafts AcylationFluorobenzene, Glutaric AnhydrideAluminum Chloride (AlCl₃)Dichloromethane0 - 15478-79.3[4][5]
2Huang-Minlon Reduction4-(4-Fluorobenzoyl)butyric Acid, Hydrazine HydratePotassium Hydroxide (KOH)Diethylene Glycol180-2204-6~95 (expected)[2]
Table 2: Spectroscopic Data for 4-(4-Fluorobenzoyl)butyric Acid
TypeData
¹H NMR (CDCl₃, 400 MHz), δ (ppm)8.01 (dd, J = 8.8, 5.4 Hz, 2H, Ar-H), 7.18 (t, J = 8.6 Hz, 2H, Ar-H), 3.25 (t, J = 7.2 Hz, 2H, -CH₂-CO-), 2.50 (t, J = 7.2 Hz, 2H, -CH₂-COOH), 2.15 (quint, J = 7.2 Hz, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)198.5 (C=O, ketone), 178.9 (C=O, acid), 165.8 (d, JCF = 254 Hz, C-F), 132.5 (d, JCF = 3 Hz, C-Ar), 130.8 (d, JCF = 9 Hz, CH-Ar), 115.7 (d, JCF = 22 Hz, CH-Ar), 37.8 (-CH₂-CO-), 33.2 (-CH₂-COOH), 20.1 (-CH₂-CH₂-CH₂-)
Mass Spec. (ESI-MS) m/z211.07 [M+H]⁺, 209.06 [M-H]⁻
Table 3: Spectroscopic Data for this compound
TypeData
¹H NMR (CDCl₃, 400 MHz), δ (ppm)7.15 (dd, J = 8.4, 5.6 Hz, 2H, Ar-H), 6.98 (t, J = 8.8 Hz, 2H, Ar-H), 2.62 (t, J = 7.6 Hz, 2H, Ar-CH₂-), 2.35 (t, J = 7.2 Hz, 2H, -CH₂-COOH), 1.95 (quint, J = 7.4 Hz, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)179.5 (C=O), 161.5 (d, JCF = 243 Hz, C-F), 137.8 (d, JCF = 3 Hz, C-Ar), 129.8 (d, JCF = 8 Hz, CH-Ar), 115.2 (d, JCF = 21 Hz, CH-Ar), 34.5 (Ar-CH₂-), 33.8 (-CH₂-COOH), 26.9 (-CH₂-CH₂-CH₂-)
Mass Spec. (ESI-MS) m/z183.08 [M+H]⁺, 181.07 [M-H]⁻

Experimental Protocols

Step 1: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid (Friedel-Crafts Acylation)

Materials:

  • Fluorobenzene

  • Glutaric Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Crushed Ice

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Condenser

  • Büchner funnel and filter flask

Procedure:

  • To a 3L three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 500 mL of dichloromethane, 250 g of aluminum chloride, and 45 g of fluorobenzene under a nitrogen atmosphere.

  • Cool the reaction mixture to 10°C using an ice bath.

  • Prepare a solution of 100 g of glutaric anhydride and 45 g of fluorobenzene in 500 mL of dichloromethane.

  • Slowly add the glutaric anhydride solution to the reaction flask over a period of 3 hours, maintaining the temperature between 10-15°C.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at the same temperature.

  • Carefully pour the reaction mixture onto a mixture of 700 g of crushed ice and 300 mL of concentrated hydrochloric acid, ensuring the temperature remains below 10°C.

  • Allow the mixture to warm to 25°C.

  • Distill off the dichloromethane at a temperature below 50°C.

  • Cool the remaining aqueous mixture to 20°C.

  • Collect the solid product by vacuum filtration and wash with 500 mL of water.

  • Dry the solid to obtain 4-(4-fluorobenzoyl)butyric acid.

Step 2: Synthesis of this compound (Huang-Minlon Reduction)

Materials:

  • 4-(4-Fluorobenzoyl)butyric Acid

  • Hydrazine Hydrate (85%)

  • Potassium Hydroxide (KOH)

  • Diethylene Glycol

  • Hydrochloric Acid (HCl), dilute

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus (optional, for removing water and excess hydrazine)

Procedure:

  • In a round-bottom flask, combine the 4-(4-fluorobenzoyl)butyric acid, potassium hydroxide, and hydrazine hydrate in diethylene glycol[2][3].

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Remove the reflux condenser and allow the water and excess hydrazine to distill off.

  • Once the temperature of the reaction mixture reaches approximately 195-220°C, reattach the condenser and continue to heat for another 3-4 hours[2][3].

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

Visualizations

SynthesisWorkflow reagents1 Fluorobenzene + Glutaric Anhydride reaction1 Friedel-Crafts Acylation (0-15°C, 4h) reagents1->reaction1 catalyst1 AlCl₃ catalyst1->reaction1 solvent1 Dichloromethane solvent1->reaction1 workup1 Aqueous HCl Workup & Filtration reaction1->workup1 intermediate 4-(4-Fluorobenzoyl)butyric Acid workup1->intermediate reaction2 Huang-Minlon Reduction (Reflux, 180-220°C, 4-6h) intermediate->reaction2 reagents2 Hydrazine Hydrate + Potassium Hydroxide reagents2->reaction2 solvent2 Diethylene Glycol solvent2->reaction2 workup2 Acidification & Recrystallization reaction2->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 4-(4-Fluorophenyl)butanoic Acid as a GABA&#_B; Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)butanoic acid, also known by synonyms such as 4-Fluorophenibut and the developmental code name CGP-11130, is a derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1] It functions as a selective agonist for the GABA&#_B; receptor, which is a G-protein coupled receptor (GPCR) responsible for mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[1][2] The addition of a fluorine atom to the phenyl ring, as compared to its parent compound phenibut, enhances its binding affinity and potency at the GABA&#_B; receptor.[3][4] This compound is a valuable tool for researchers studying the physiological roles of GABA&#_B; receptors and for the development of novel therapeutics targeting conditions related to GABAergic dysfunction, such as anxiety disorders, spasticity, and substance dependence.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparators at the GABA&#_B; receptor.

Table 1: Binding and Functional Potency of this compound

ParameterValueReceptor/SystemAssay TypeReference
IC₅₀ 1.70 µMGABA&#_B; ReceptorRadioligand Binding Assay[1][2][7]
EC₅₀ 23.3 µMMouse Cerebellar Purkinje CellsPatch-Clamp (K⁺ current)[3][8]
Selectivity > 100 µM (IC₅₀)GABA&#_A; ReceptorRadioligand Binding Assay[1][2][7]

Table 2: Comparative Potency of GABA&#_B; Receptor Agonists

CompoundEC₅₀ (K⁺ current)Reference
This compound 23.3 µM[3][8]
(±)-Baclofen 6.0 µM[3][8]
Phenibut 1362 µM[3][8]

GABA&#_B; Receptor Signaling Pathway

Activation of the heterodimeric GABA&#_B; receptor (composed of GABA&#_B;1 and GABA&#_B;2 subunits) by an agonist such as this compound initiates a signaling cascade through a Gi/o G-protein.[9] The dissociated Gβγ subunit directly modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels.[9] The Gαi/o subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[9] These actions collectively result in a reduction of neuronal excitability.[3]

GABAB_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein Gi/o Protein GABAB_R GABAB Receptor (GABAB1/GABAB2) G_alpha GABAB_R->G_alpha Activates G_betagamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_betagamma->Ca_Channel Inhibits K_Channel GIRK K⁺ Channel G_betagamma->K_Channel Activates cAMP cAMP AC->cAMP Converts Ca_in Ca²⁺ Influx Ca_Channel->Ca_in Mediates K_out K⁺ Efflux K_Channel->K_out Mediates Agonist This compound Agonist->GABAB_R Binds ATP ATP ATP->AC Inhibition Neuronal Inhibition cAMP->Inhibition Reduced cAMP leads to Ca_in->Inhibition Reduced Ca²⁺ leads to K_out->Inhibition Hyperpolarization leads to

GABA&#_B; Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for characterizing the activity of this compound at the GABA&#_B; receptor.

Protocol 1: [³H]-GABA Competitive Radioligand Binding Assay

This assay determines the binding affinity (K˰) of this compound by measuring its ability to displace a radiolabeled ligand ([³H]-GABA) from the GABA&#_B; receptor.

Materials:

  • Membrane Preparation: Rat whole brain synaptic membranes.

  • Radioligand: [³H]-GABA (specific activity ~30-60 Ci/mmol).

  • Non-specific Ligand: Unlabeled GABA (100 µM final concentration).

  • Test Compound: this compound, prepared in a concentration series.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4 at 4°C.

  • Instrumentation: Scintillation counter, cell harvester with GF/B filters.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes. Wash the resulting pellet by resuspension and centrifugation three times to remove endogenous GABA. Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL [³H]-GABA (e.g., 10 nM final concentration), 50 µL assay buffer, and 100 µL membrane preparation.

    • Non-specific Binding: 50 µL [³H]-GABA, 50 µL unlabeled GABA (to achieve 100 µM final concentration), and 100 µL membrane preparation.

    • Competition: 50 µL [³H]-GABA, 50 µL of this compound dilution, and 100 µL membrane preparation.

  • Incubation: Incubate the plate at 4°C for 20 minutes.

  • Filtration: Terminate the binding by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and measure radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the K˰ using the Cheng-Prusoff equation: K˰ = IC₅₀ / (1 + [L]/K᷀), where [L] is the concentration of [³H]-GABA and K᷀ is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Rat Brain Membranes start->prep setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate at 4°C for 20 min setup->incubate filter Rapid Filtration (Cell Harvester) incubate->filter count Scintillation Counting (CPM) filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activation of Gi/o-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon agonist stimulation. It is used to determine the potency (EC₅₀) and efficacy (E&#_max;) of this compound.

Materials:

  • Membrane Preparation: Membranes from cells expressing GABA&#_B; receptors (e.g., CHO-GABA&#_B;) or rat brain.

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Reagents: GDP (Guanosine diphosphate), unlabeled GTPγS.

  • Test Compound: this compound, prepared in a concentration series.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Instrumentation: Scintillation counter, cell harvester with GF/B filters.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer or test compound dilution.

    • 20 µL of membrane preparation (10-20 µg protein).

    • 10 µL of GDP (to achieve 10 µM final concentration).

    • Pre-incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add 20 µL of [³⁵S]GTPγS (to achieve 0.1 nM final concentration) to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Stop the reaction by rapid filtration through GF/B filters. Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Dry the filters and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine basal (buffer only) and non-specific (buffer + 10 µM unlabeled GTPγS) binding. Plot the specific binding (stimulated - non-specific) against the log concentration of this compound. Determine EC₅₀ and E&#_max; values using non-linear regression. E&#_max; is often expressed as a percentage of the response to a standard full agonist like GABA or baclofen.

Protocol 3: Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cAMP. Cells are stimulated with forskolin to activate adenylyl cyclase, and the inhibitory effect of the test compound on this stimulation is quantified.

Materials:

  • Cells: A cell line stably expressing the human GABA&#_B; receptor (e.g., HEK293 or CHO cells).

  • Reagents: Forskolin, IBMX (a phosphodiesterase inhibitor), Ro 20-1724.

  • Test Compound: this compound, prepared in a concentration series.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.

  • Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate and grow to ~90% confluency.

  • Pre-incubation: Wash the cells with serum-free media. Pre-incubate the cells for 20 minutes at 37°C with media containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

  • Compound Addition: Add various concentrations of this compound to the wells and incubate for 15 minutes at 37°C.

  • Stimulation: Add forskolin (e.g., 1-10 µM final concentration) to all wells except the basal control and incubate for a further 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Construct a dose-response curve by plotting the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of this compound. Determine the IC₅₀ (equivalent to EC₅₀ for inhibition) and E&#_max; (maximal inhibition) from the curve using non-linear regression.

References

Experimental Use of Fluorophenibut in Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorophenibut (4-Fluorophenibut, F-Phenibut) is a derivative of the nootropic and anxiolytic compound phenibut.[1][2] It is a potent and selective agonist for the γ-aminobutyric acid (GABA) type B (GABAB) receptor.[3][4] The addition of a fluorine atom to the phenyl ring of phenibut significantly increases its potency.[1] This document provides detailed application notes and protocols for the experimental use of Fluorophenibut in neuroscience research, focusing on its pharmacological characterization and potential therapeutic applications.

Pharmacological Profile

Fluorophenibut acts as a central nervous system depressant.[2] Its primary mechanism of action is the activation of GABAB receptors, which are G protein-coupled receptors that mediate slow and prolonged inhibitory neurotransmission.[4][5] Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a decrease in neuronal excitability.[5]

Receptor Binding and Potency

In vitro studies have demonstrated that Fluorophenibut is a significantly more potent GABAB receptor agonist than its parent compound, phenibut. Electrophysiological recordings from mouse cerebellar Purkinje cells have shown that Fluorophenibut activates an outward-rectifying potassium current with much greater efficacy than phenibut.[6]

CompoundEC₅₀ for GABAB Receptor Activation (μM)IC₅₀ for GABAB Receptor Binding (μM)IC₅₀ for GABAA Receptor Binding (μM)
Fluorophenibut 23.3[6]1.70[3]> 100[3]
Phenibut 1362[6]--
Baclofen 6.0[1]--

Signaling Pathway of Fluorophenibut at the GABAB Receptor

Activation of the GABAB receptor by Fluorophenibut initiates a signaling cascade that leads to neuronal inhibition. The following diagram illustrates the key steps in this pathway.

GABAB_Signaling Fluorophenibut Fluorophenibut GABAB_R GABAB Receptor (Heterodimer: GABAB1 & GABAB2) Fluorophenibut->GABAB_R Binds to GABAB1 subunit G_Protein Gi/o Protein (αβγ subunits) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi/o subunit inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel βγ subunit activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel βγ subunit inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP (inhibited) PKA Protein Kinase A (PKA) cAMP->PKA Activates (reduced) Neuronal_Inhibition Neuronal Inhibition K_Channel->Neuronal_Inhibition K+ efflux -> Hyperpolarization Ca_Channel->Neuronal_Inhibition Reduced Ca2+ influx -> Reduced Neurotransmitter Release

GABAB receptor signaling cascade initiated by Fluorophenibut.

Experimental Protocols

The following are detailed protocols for investigating the effects of Fluorophenibut in various preclinical models.

In Vitro Electrophysiology: Patch-Clamp Recording in Cerebellar Purkinje Cells

This protocol is designed to measure the effect of Fluorophenibut on neuronal excitability.[6]

Workflow for In Vitro Electrophysiology

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Animal_Prep Anesthetize and decapitate mouse Brain_Extraction Rapidly extract cerebellum Animal_Prep->Brain_Extraction Slicing Prepare 300 µm sagittal slices in ice-cold cutting solution Brain_Extraction->Slicing Incubation Incubate slices in ACSF at 32°C for 30 min, then at room temperature Slicing->Incubation Transfer Transfer a slice to the recording chamber Incubation->Transfer Identify_Cell Identify Purkinje cell under microscope Transfer->Identify_Cell Patch Establish whole-cell patch-clamp configuration Identify_Cell->Patch Record_Baseline Record baseline membrane potential and firing rate Patch->Record_Baseline Apply_Drug Bath-apply Fluorophenibut at desired concentrations Record_Baseline->Apply_Drug Record_Effect Record changes in membrane potential and firing Apply_Drug->Record_Effect Measure_Potential Measure changes in resting membrane potential Record_Effect->Measure_Potential Measure_Firing Quantify changes in action potential firing frequency Record_Effect->Measure_Firing Dose_Response Construct dose-response curve and calculate EC₅₀ Measure_Potential->Dose_Response Measure_Firing->Dose_Response

Workflow for patch-clamp recording experiments.

Materials:

  • Fluorophenibut hydrochloride

  • Artificial cerebrospinal fluid (ACSF)

  • Cutting solution (e.g., sucrose-based)

  • Intracellular solution (e.g., K-gluconate based)

  • Vibrating microtome

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

Procedure:

  • Prepare acute sagittal slices (300 µm) of the mouse cerebellum in ice-cold cutting solution.

  • Incubate slices in ACSF at 32°C for 30 minutes, followed by storage at room temperature.

  • Transfer a slice to a recording chamber continuously perfused with ACSF.

  • Visually identify Purkinje cells using an upright microscope.

  • Establish a whole-cell patch-clamp recording from a Purkinje cell.

  • Record baseline neuronal activity, including resting membrane potential and spontaneous action potential firing.

  • Bath-apply Fluorophenibut at varying concentrations (e.g., 1 µM to 100 µM).

  • Record the changes in membrane potential and firing rate in response to Fluorophenibut application.

  • Analyze the data to determine the dose-dependent effects of Fluorophenibut and calculate the EC₅₀ value.[6]

In Vivo Behavioral Assays in Rodents

The following protocols are adapted for the investigation of Fluorophenibut's effects on anxiety, memory, and nociception. Specific doses and administration routes for Fluorophenibut should be determined based on its higher potency compared to phenibut and baclofen, starting with lower dose ranges.

Logical Flow of a Behavioral Study

Behavioral_Study_Logic Start Define Research Question (e.g., anxiolytic effects of Fluorophenibut) Animal_Model Select Animal Model (e.g., C57BL/6 mice) Start->Animal_Model Experimental_Groups Establish Experimental Groups (Vehicle, Fluorophenibut doses) Animal_Model->Experimental_Groups Drug_Admin Administer Treatment (e.g., intraperitoneal injection) Experimental_Groups->Drug_Admin Behavioral_Test Conduct Behavioral Test (e.g., Elevated Plus Maze) Drug_Admin->Behavioral_Test Data_Collection Record and Quantify Behavior Behavioral_Test->Data_Collection Statistical_Analysis Analyze Data (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Logical progression of a behavioral neuroscience experiment.

This test assesses the anxiolytic or anxiogenic effects of a compound.[7][8][9][10][11]

Materials:

  • Elevated plus maze apparatus

  • Video tracking software

  • Fluorophenibut solution

  • Vehicle solution (e.g., saline)

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes prior to the experiment.

  • Administer Fluorophenibut or vehicle to the animals (e.g., intraperitoneally) 30 minutes before testing.

  • Place the animal in the center of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session using a video camera positioned above the maze.

  • Analyze the recording for time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

  • Thoroughly clean the maze between each animal.

This test evaluates the effect of a substance on fear-motivated learning and memory.[12][13][14][15][16]

Materials:

  • Passive avoidance apparatus (two-compartment box with a shock grid)

  • Fluorophenibut solution

  • Vehicle solution

Procedure:

  • Training (Day 1):

    • Place the animal in the brightly lit compartment.

    • When the animal enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Administer Fluorophenibut or vehicle immediately after training.

  • Testing (Day 2):

    • Place the animal back into the lit compartment.

    • Record the latency to enter the dark compartment (step-through latency).

    • An increased step-through latency indicates enhanced memory of the aversive event.

This model is used to study the analgesic effects of compounds on chronic neuropathic pain.[17][18][19][20]

Materials:

  • Surgical instruments

  • Suture material

  • Fluorophenibut solution

  • Vehicle solution

  • Von Frey filaments or electronic von Frey apparatus

Procedure:

  • Surgery:

    • Anesthetize the animal.

    • Expose the sciatic nerve in one hind limb and loosely ligate it at four locations.

  • Drug Administration and Testing (post-surgery):

    • Allow the animal to recover for several days to develop mechanical allodynia.

    • Administer Fluorophenibut or vehicle.

    • Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments at different time points after drug administration.

    • An increase in the paw withdrawal threshold indicates an analgesic effect.

This test assesses the effects of compounds on both acute and inflammatory pain.[21][22][23][24][25]

Materials:

  • Formalin solution (e.g., 5%)

  • Observation chamber

  • Fluorophenibut solution

  • Vehicle solution

Procedure:

  • Administer Fluorophenibut or vehicle to the animal (e.g., 30 minutes before the formalin injection).

  • Inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Immediately place the animal in an observation chamber.

  • Record the amount of time the animal spends licking or biting the injected paw during two phases:

    • Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain.

    • Phase 2 (15-30 minutes post-injection): Represents inflammatory pain.

  • A reduction in licking/biting time in either phase indicates an analgesic effect.

Conclusion

Fluorophenibut is a valuable research tool for investigating the role of the GABAB receptor in various neurological processes. Its high potency makes it a suitable candidate for in-depth pharmacological studies. The protocols provided here offer a framework for researchers to explore the effects of Fluorophenibut on neuronal activity and behavior. As with any experimental compound, it is crucial to conduct thorough dose-response studies and include appropriate control groups to ensure the validity and reproducibility of the findings. Due to its increased potency, caution should be exercised regarding its potential for more severe side effects and dependence compared to phenibut.[26]

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 4-(4-Fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of small molecules. This document provides a detailed guide to the NMR analysis of 4-(4-Fluorophenyl)butanoic acid, a compound of interest in medicinal chemistry and materials science. These protocols are designed to ensure high-quality, reproducible results for researchers in academic and industrial settings.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. This data serves as a reference for spectral assignment and interpretation.

Note: The following data is predicted by computational methods and should be used as a guide. Experimental values may vary based on solvent, concentration, and temperature.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J) in Hz
H-22.38Triplet7.4
H-31.93Quintet7.5
H-42.65Triplet7.6
H-2', H-6'7.18Triplet8.7
H-3', H-5'7.01Triplet8.8
-COOH~12Broad Singlet-
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (ppm)
C-1 (-COOH)179.8
C-233.3
C-326.8
C-434.2
C-1'137.7
C-2', C-6'129.8
C-3', C-5'115.2
C-4'161.5 (d, ¹JCF ≈ 243 Hz)

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For carboxylic acids, Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used, which may improve the observation of the acidic proton signal.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized for your specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): A range of approximately -2 to 14 ppm is generally sufficient.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of approximately 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Integration & Peak Assignment reference->analyze structure_correlation cluster_structure This compound cluster_signals Key NMR Signals mol C1 1 C2 2 H2 H-2 (~2.4 ppm, t) C2->H2 C3 3 H3 H-3 (~1.9 ppm, quin) C3->H3 C4 4 H4 H-4 (~2.7 ppm, t) C4->H4 C1_prime 1' C2_prime 2' H_arom Aromatic H's (7.0-7.2 ppm) C2_prime->H_arom C6_prime 6' C6_prime->H_arom C3_prime 3' C3_prime->H_arom C5_prime 5' C5_prime->H_arom C4_prime 4' F F O1 O O2 OH COOH -COOH (~12 ppm, br s) O2->COOH

Application Notes and Protocols for the Mass Spectrometry of 4-(4-Fluorophenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 4-(4-Fluorophenyl)butanoic acid and its derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific research and development needs, including pharmacokinetic, toxicokinetic, and metabolic studies.

Introduction

This compound and its derivatives are a class of compounds with potential therapeutic applications, including roles as histone deacetylase (HDAC) inhibitors and chemical chaperones to mitigate endoplasmic reticulum (ER) stress. Accurate and sensitive quantification of these molecules in biological matrices is crucial for understanding their pharmacological profiles. LC-MS/MS offers the high sensitivity and selectivity required for such bioanalytical applications.

Experimental Protocols

Sample Preparation from Biological Matrices (Human Plasma)

Effective sample preparation is critical for removing interferences and concentrating the analyte of interest. Two common methods are protein precipitation and liquid-liquid extraction.

2.1.1. Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput analysis.

  • Protocol:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and inject it into the LC-MS/MS system.

2.1.2. Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT, which can reduce matrix effects and improve assay sensitivity.

  • Protocol:

    • To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard (IS) working solution.

    • Vortex to mix.

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE)).

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic (upper) layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are suggested starting parameters that should be optimized for the specific instrument and application.

  • Liquid Chromatography (LC) System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution should be optimized to ensure good separation of the analyte from matrix components. A starting point could be:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.1-5.0 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode. The polarity should be optimized for the specific derivative. For the parent carboxylic acid, negative ion mode is often preferred.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the predicted quantitative mass spectrometry parameters for this compound. Note: These values are predicted based on the structure and typical fragmentation of similar compounds and should be experimentally confirmed and optimized.

Table 1: Predicted Mass Spectrometry Parameters for this compound

ParameterValue
Chemical FormulaC₁₀H₁₁FO₂
Molecular Weight182.19 g/mol
Ionization ModeNegative ESI
Precursor Ion (Q1) [M-H]⁻m/z 181.1
Product Ion 1 (Q3 - Quantifier)m/z 137.1 (Loss of CO₂)
Product Ion 2 (Q3 - Qualifier)m/z 109.1 (Loss of C₂H₄CO₂)

Table 2: Predicted Method Performance Characteristics (to be determined experimentally)

ParameterTarget Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Limit of Quantification (LOQ)To be determined
Retention TimeTo be determined

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound derivatives from a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Method 1 lle Liquid-Liquid Extraction (e.g., MTBE) add_is->lle Method 2 centrifuge Centrifugation ppt->centrifuge lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing beta_oxidation cluster_pathway Predicted Beta-Oxidation of this compound parent This compound coa_ester 4-(4-Fluorophenyl)butanoyl-CoA parent->coa_ester Acyl-CoA Synthetase dehydrogenation Dehydrogenation coa_ester->dehydrogenation hydration Hydration dehydrogenation->hydration oxidation Oxidation hydration->oxidation thiolysis Thiolysis oxidation->thiolysis metabolite 4-Fluorophenylacetyl-CoA thiolysis->metabolite acetyl_coa Acetyl-CoA thiolysis->acetyl_coa hdac_inhibition cluster_mechanism Mechanism of Action: HDAC Inhibition cluster_normal Normal State drug 4-(4-Fluorophenyl)butanoic Acid Derivative hdac Histone Deacetylase (HDAC) drug->hdac Inhibits histone Acetylated Histones chromatin Relaxed Chromatin histone->chromatin transcription Gene Transcription chromatin->transcription hdac_active Active HDAC deacetylated Deacetylated Histones hdac_active->deacetylated condensed Condensed Chromatin deacetylated->condensed repression Transcriptional Repression condensed->repression

Application Note and Protocol for the HPLC Analysis of 4-(4-Fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Fluorophenyl)butanoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for quality control, ensuring the purity and quantifying the content of this compound in starting materials and final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it an ideal method for the determination of this compound. This document provides a detailed protocol for the HPLC analysis of this compound, suitable for researchers, scientists, and professionals in drug development. The described method is designed to be fast, accurate, and sensitive for the determination of the compound and its related impurities.[1]

Chromatographic Conditions

A reversed-phase HPLC method has been developed for the analysis of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of an acetonitrile and water mixture, which is a common approach for separating moderately polar compounds.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 220 nm
Run Time 10 minutes

Experimental Protocol

This section details the step-by-step procedure for the HPLC analysis of this compound.

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

2. Preparation of Mobile Phase

  • To prepare the 0.1% phosphoric acid in water, add 1 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • The mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water in a 60:40 volume ratio.

  • For 1000 mL of mobile phase, mix 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

3. Preparation of Standard Solution

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to the mark. This will be the stock solution.

  • From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 100 µg/mL) by diluting with the mobile phase.

4. Preparation of Sample Solution

  • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase, using sonication if necessary, and make up the volume to the mark.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. HPLC System Setup and Analysis

  • Set up the HPLC system according to the parameters listed in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution to determine the content of this compound.

  • The linearity of the method has been reported to be good, with a correlation coefficient (R) of 0.9999 over a concentration range of 0.27 to 600 µg/mL.[1] The detection and quantification limits are approximately 0.992 ng and 2.976 ng, respectively.[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow A Reagent & Mobile Phase Preparation D HPLC System Setup & Equilibration A->D B Standard Solution Preparation E Inject Standard(s) B->E C Sample Solution Preparation F Inject Sample(s) C->F D->E D->F G Data Acquisition E->G F->G H Data Analysis & Quantification G->H I Report Generation H->I

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for In Vitro Assays Using 4-(4-Fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)butanoic acid, also known as 4-Fluorophenibut, is a derivative of the neurotransmitter γ-aminobutyric acid (GABA). It functions as a selective agonist for the GABA-B receptor, which is a G-protein coupled receptor (GPCR) involved in inhibitory neurotransmission in the central nervous system.[1][2][3] Activation of the GABA-B receptor by an agonist like this compound leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability.[1]

These application notes provide detailed protocols for a selection of key in vitro assays to characterize the pharmacological activity of this compound and similar compounds targeting the GABA-B receptor. The assays described include a receptor binding assay, a functional assay measuring cAMP levels, an electrophysiology assay, and a cell viability assay.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's interaction with the GABA-B receptor.

Assay TypeParameterValue (µM)TargetNotes
Receptor BindingIC501.70GABA-B ReceptorThis value represents the concentration of this compound that displaces 50% of a specific radioligand from the GABA-B receptor. It is a measure of the compound's binding affinity.[2]
Functional - cAMPEC50-GABA-B ReceptorThe EC50 value for the inhibition of adenylyl cyclase would be determined from a dose-response curve. This value represents the concentration of the compound that produces 50% of its maximal inhibitory effect on cAMP production.
ElectrophysiologyEC50-GABA-B ReceptorThe EC50 value for the activation of potassium currents or membrane hyperpolarization would be determined from electrophysiological recordings. This value represents the concentration of the compound that elicits 50% of the maximal response.

Signaling Pathway

Activation of the GABA-B receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ligand 4-(4-Fluorophenyl)butanoic Acid ligand->GABAB_R Binds to ATP ATP ATP->AC response Decreased Neuronal Excitability cAMP->response Leads to

GABA-B receptor signaling pathway.

Experimental Protocols

GABA-B Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the GABA-B receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow prep Prepare Rat Brain Membranes incubation Incubate Membranes with [3H]GABA and Test Compound prep->incubation filtration Separate Bound and Free Radioligand (Rapid Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 Determination) counting->analysis

Workflow for the GABA-B receptor binding assay.

Materials:

  • Rat brain tissue

  • [3H]GABA (Radioligand)

  • Unlabeled GABA (for non-specific binding)

  • This compound (test compound)

  • Tris-HCl buffer

  • Centrifuge

  • Homogenizer

  • Glass fiber filters

  • Scintillation counter and vials

  • 96-well plates

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, [3H]GABA, and membrane suspension.

      • Non-specific Binding: Unlabeled GABA (high concentration), [3H]GABA, and membrane suspension.

      • Competitive Binding: Serial dilutions of this compound, [3H]GABA, and membrane suspension.

    • Incubate the plate at room temperature for 30 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]GABA) from the resulting sigmoidal curve using non-linear regression.

Functional Assay: cAMP Measurement

Objective: To assess the functional activity of this compound as a GABA-B receptor agonist by measuring its effect on intracellular cAMP levels.

Experimental Workflow:

cAMP_Assay_Workflow cell_culture Culture Cells Expressing GABA-B Receptors treatment Treat Cells with Forskolin and Test Compound cell_culture->treatment lysis Lyse Cells to Release Intracellular cAMP treatment->lysis detection Quantify cAMP Levels (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (EC50 Determination) detection->analysis Ephys_Workflow slice_prep Prepare Brain Slices or Culture Neurons patching Establish Whole-Cell Patch-Clamp Recording slice_prep->patching recording Record Baseline Membrane Current/ Potential patching->recording application Apply Test Compound recording->application response Record Changes in Current/Potential application->response analysis Data Analysis (Dose-Response) response->analysis Viability_Assay_Workflow cell_seeding Seed Cells in a 96-well Plate treatment Treat Cells with Test Compound cell_seeding->treatment incubation Incubate for a Defined Period (e.g., 24-72h) treatment->incubation add_reagent Add MTT Reagent incubation->add_reagent solubilization Solubilize Formazan Crystals add_reagent->solubilization measurement Measure Absorbance solubilization->measurement analysis Calculate Cell Viability measurement->analysis

References

Application Notes and Protocols for Receptor Binding Studies with Fluorophenibut

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorophenibut, also known as 4-Fluorophenibut or CGP-11130, is a derivative of the neuropsychotropic drug phenibut.[1] It functions as a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders.[2] Understanding the binding characteristics of compounds like Fluorophenibut to the GABA-B receptor is fundamental to elucidating their pharmacological profile and therapeutic potential.

These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to determine the affinity of Fluorophenibut for the GABA-B receptor.

Data Presentation

The binding affinity of Fluorophenibut and related compounds for the GABA-B receptor has been determined through radioligand competition assays. The following table summarizes the available quantitative data.

CompoundRadioligandPreparationIC50 (μM)Reference
Fluorophenibut (CGP-11130)--INVALID-LINK---BaclofenRat brain synaptic membranes1.70[1]
Baclofen--INVALID-LINK---BaclofenRat brain synaptic membranes~0.03-0.1[1]
Phenibut--INVALID-LINK---BaclofenRat brain synaptic membranes>100[1]

GABAB Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist such as Fluorophenibut initiates a signaling cascade that leads to neuronal inhibition. The receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits coupled to a Gi/o protein.[2] Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits.[2] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2] The Gβγ subunit directly modulates ion channels, activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[2] The activation of GIRK channels leads to potassium efflux and hyperpolarization of the postsynaptic neuron, while the inhibition of VGCCs reduces neurotransmitter release from the presynaptic terminal.

GABAB_Signaling GABAB_R GABAB Receptor (GABAB1/GABAB2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates G_alpha G_protein->G_alpha Dissociates to Gαi/o G_beta_gamma G_protein->G_beta_gamma and Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel K_ion GIRK->K_ion K+ Efflux VGCC Voltage-Gated Ca2+ Channel Ca_ion VGCC->Ca_ion Ca2+ Influx Blocked Fluorophenibut Fluorophenibut (Agonist) Fluorophenibut->GABAB_R Binds ATP ATP PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization (Inhibition) Reduced_NT_release Reduced Neurotransmitter Release G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits

Caption: GABAB Receptor Signaling Pathway

Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity of Fluorophenibut for the GABA-B receptor. The assay measures the ability of Fluorophenibut to displace a known high-affinity radioligand from the receptor.

Materials and Reagents
  • Test Compound: Fluorophenibut

  • Radioligand: --INVALID-LINK---Baclofen (specific activity ~30-60 Ci/mmol)

  • Non-specific Binding Control: Unlabeled GABA or Baclofen

  • Tissue Source: Rat whole brain or specific brain regions (e.g., cerebellum, cortex)

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl with 2.5 mM CaCl2, pH 7.4

  • Equipment:

    • Homogenizer (e.g., Polytron)

    • Centrifuge (capable of >40,000 x g)

    • Incubation tubes (e.g., polypropylene)

    • Filtration apparatus (e.g., Brandel or Millipore cell harvester)

    • Glass fiber filters (e.g., Whatman GF/B)

    • Scintillation vials

    • Liquid scintillation counter

    • Scintillation cocktail

Membrane Preparation
  • Euthanize rats and rapidly dissect the desired brain tissue on ice.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation and resuspension steps three more times to wash the membranes and remove endogenous GABA.

  • After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of approximately 1 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Radioligand Binding Assay Protocol
  • Assay Setup: Prepare assay tubes in triplicate for total binding, non-specific binding, and a range of concentrations of Fluorophenibut.

    • Total Binding: Assay Buffer + Radioligand + Membrane Preparation.

    • Non-specific Binding: Assay Buffer + Radioligand + High concentration of unlabeled GABA (e.g., 100 µM) + Membrane Preparation.

    • Competition: Assay Buffer + Radioligand + Varying concentrations of Fluorophenibut + Membrane Preparation.

  • Incubation:

    • Add 100 µL of Assay Buffer to each tube.

    • Add 50 µL of --INVALID-LINK---Baclofen (final concentration ~2-5 nM).

    • For competition tubes, add 50 µL of the corresponding Fluorophenibut dilution. For non-specific binding, add 50 µL of unlabeled GABA.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (final protein concentration ~100-200 µ g/assay tube).

    • Vortex gently and incubate at 4°C for 30 minutes.

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters rapidly three times with 3 mL of ice-cold Assay Buffer.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the Fluorophenibut concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Fluorophenibut that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki (optional):

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

The following diagram illustrates the workflow for the competitive radioligand binding assay.

Workflow start Start prep_membranes Prepare Brain Membrane Homogenate start->prep_membranes setup_assay Set up Assay Tubes (Total, Non-specific, Competition) prep_membranes->setup_assay add_reagents Add Radioligand, Test Compound (Fluorophenibut), and Membranes setup_assay->add_reagents incubate Incubate at 4°C for 30 minutes add_reagents->incubate filter_wash Rapid Filtration and Washing to Separate Bound and Free Ligand incubate->filter_wash quantify Quantify Radioactivity (Liquid Scintillation Counting) filter_wash->quantify analyze Data Analysis: Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Receptor Binding Assay Workflow

References

Application Notes and Protocols for Utilizing CGP-11130 in the Study of Inhibitory Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-11130, also known as 4-Fluorophenibut, is a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3] As an analogue of the inhibitory neurotransmitter GABA, CGP-11130 serves as a valuable pharmacological tool for investigating the intricacies of GABA-B receptor-mediated inhibitory neurotransmission. These receptors are pivotal in modulating neuronal excitability and synaptic transmission throughout the central nervous system.[4][5] This document provides detailed application notes and experimental protocols for the effective use of CGP-11130 in neuroscience research and drug development.

GABA-B receptors are G protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects.[4][5] Their activation leads to the modulation of downstream effectors, including the inhibition of voltage-gated Ca2+ channels, activation of inwardly rectifying K+ channels, and inhibition of adenylyl cyclase.[5][6] These actions collectively result in a dampening of neuronal activity, highlighting the therapeutic potential of targeting GABA-B receptors for conditions characterized by neuronal hyperexcitability.

Data Presentation

Quantitative Data Summary of CGP-11130 and Related Compounds

The following table summarizes the key quantitative parameters of CGP-11130 in comparison to other common GABA-B receptor agonists. This data is essential for experimental design, including determining appropriate concentrations for in vitro and in vivo studies.

CompoundReceptor TargetPotency (IC50/EC50)SelectivityReference
CGP-11130 GABA-BIC50 = 1.70 μMSelective over GABA-A (> 100 μM)[1][2][3]
EC50 = 23.3 μM (for activating outward-rectifying K+ current in mouse cerebellar Purkinje cells)[7]
(±)-BaclofenGABA-BEC50 = 6.0 μM (for activating outward-rectifying K+ current in mouse cerebellar Purkinje cells)[7]
PhenibutGABA-BEC50 = 1362 μM (for activating outward-rectifying K+ current in mouse cerebellar Purkinje cells)[7]

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like CGP-11130 initiates a signaling cascade that leads to neuronal inhibition. The following diagram illustrates the canonical GABA-B receptor signaling pathway.

GABA_B_Signaling cluster_intracellular Intracellular Space GABA / CGP-11130 GABA / CGP-11130 GABAB_R GABA-B Receptor (Heterodimer) GABA / CGP-11130->GABAB_R G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) K_channel GIRK K+ Channel G_protein->K_channel Activates (βγ subunit) cAMP cAMP AC->cAMP Converts Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Prevents Fusion Ca_ion_in Ca_channel->Ca_ion_in K_ion K_channel->K_ion Efflux ATP ATP ATP->cAMP Ca_ion_out Ca_ion_out->Ca_channel

Canonical GABA-B receptor signaling pathway.
Experimental Workflow for In Vivo Microdialysis

This diagram outlines the key steps for conducting in vivo microdialysis to measure the effect of CGP-11130 on neurotransmitter levels in a specific brain region.

Microdialysis_Workflow A Stereotaxic Surgery: Implant guide cannula B Recovery Period (e.g., 7 days) A->B C Habituation to Handling and Experimental Setup B->C D Microdialysis Probe Insertion and Perfusion with aCSF C->D E Baseline Sample Collection D->E F Systemic Administration of CGP-11130 or Vehicle E->F G Post-treatment Sample Collection F->G H Sample Analysis (e.g., HPLC-MS) G->H I Data Analysis and Histological Verification H->I

Workflow for in vivo microdialysis experiments.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of CGP-11130 on neuronal membrane potential and action potential firing in brain slices.

Materials:

  • Brain slice preparation (e.g., from mouse cerebellum or hippocampus)

  • Artificial cerebrospinal fluid (aCSF)

  • CGP-11130 stock solution

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular solution

Procedure:

  • Slice Preparation: Prepare acute brain slices (250-300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Whole-Cell Recording:

    • Under visual guidance (e.g., DIC microscopy), approach a neuron in the target region with the patch pipette.

    • Establish a gigaohm seal and then rupture the membrane to obtain the whole-cell configuration.

    • Record baseline membrane potential and spontaneous firing activity in current-clamp mode.

  • CGP-11130 Application:

    • After a stable baseline recording is established, switch the perfusion to aCSF containing the desired concentration of CGP-11130 (e.g., starting with a concentration around its EC50 of 23.3 μM).

    • Record the changes in membrane potential and firing frequency for several minutes until a steady-state effect is observed.

    • To determine dose-dependency, apply increasing concentrations of CGP-11130.

  • Washout: Perfuse the slice with drug-free aCSF to observe the reversal of the drug's effects.

  • Data Analysis: Analyze the recorded traces to quantify changes in resting membrane potential, input resistance, and action potential frequency before, during, and after drug application.

In Vivo Microdialysis

This protocol allows for the in vivo measurement of neurotransmitter levels in the extracellular fluid of a specific brain region in freely moving animals following the administration of CGP-11130.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • CGP-11130 for systemic administration

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or mass spectrometric detection)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest and secure it with dental cement.

  • Recovery: Allow the animal to recover from surgery for at least 7 days.[8]

  • Habituation: Habituate the animal to the experimental setup and handling for several days prior to the experiment.[8]

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 0.5-2 µl/min).[9][10]

    • Allow the system to equilibrate for at least 1-2 hours.

    • Collect baseline dialysate samples into a refrigerated fraction collector at regular intervals (e.g., every 20 minutes).

  • Drug Administration:

    • Administer CGP-11130 systemically (e.g., via intraperitoneal injection) or directly into the brain region of interest via the microdialysis probe (retrodialysis).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the collected dialysate samples to quantify the concentration of the neurotransmitter of interest.

  • Data Analysis and Verification:

    • Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

    • At the end of the experiment, perfuse the animal and perform histological analysis to verify the correct placement of the microdialysis probe.

Conclusion

CGP-11130 is a valuable research tool for elucidating the role of GABA-B receptors in inhibitory neurotransmission. Its potency and selectivity make it suitable for a range of in vitro and in vivo applications. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust experiments to further our understanding of GABAergic signaling in health and disease. Careful consideration of experimental design, including appropriate drug concentrations and control experiments, is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols: 4-Amino-3-(4-fluorophenyl)butanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user's request specified "4-(4-Fluorophenyl)butanoic acid". However, a comprehensive literature search revealed limited information on the direct applications of this compound in drug discovery. In contrast, its derivative, 4-amino-3-(4-fluorophenyl)butanoic acid (also known as 4-Fluorophenibut or F-Phenibut), is a well-characterized compound with significant activity as a GABAB receptor agonist. Therefore, these application notes and protocols will focus on this pharmacologically active molecule.

I. Application Notes

Introduction

4-Amino-3-(4-fluorophenyl)butanoic acid is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1] It is a potent and selective agonist for the GABAB receptor, which is a G-protein coupled receptor (GPCR) involved in inhibitory neurotransmission in the central nervous system (CNS).[2][3] The introduction of a fluorine atom at the para position of the phenyl ring enhances its potency compared to its parent compound, phenibut.[1][4] This compound serves as a valuable research tool for studying GABAB receptor function and as a lead compound for the development of novel therapeutics targeting conditions associated with GABAergic dysfunction.[2]

Mechanism of Action

4-Amino-3-(4-fluorophenyl)butanoic acid exerts its effects by binding to and activating GABAB receptors.[3] These receptors are heterodimers composed of GABAB1 and GABAB2 subunits.[5] Upon agonist binding to the GABAB1 subunit, a conformational change is induced, leading to the activation of the associated G-protein (Gαi/o).[6] The activated G-protein dissociates into Gαi/o and Gβγ subunits, which in turn modulate downstream effectors:

  • Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • Activation of potassium channels: The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuronal membrane.[5]

  • Inhibition of calcium channels: The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters from presynaptic terminals.[6]

This cascade of events results in a reduction of neuronal excitability.[3]

Applications in Drug Discovery
  • Anxiolytics: Due to its inhibitory action on the CNS, 4-amino-3-(4-fluorophenyl)butanoic acid and its analogs are investigated for their potential as anxiolytic agents to treat anxiety disorders.[2]

  • Nootropics: Some GABAergic compounds have been explored for their potential cognitive-enhancing effects.[3]

  • Anticonvulsants: By reducing neuronal hyperexcitability, GABAB receptor agonists have potential applications in the treatment of epilepsy.

  • Muscle Relaxants: The inhibitory effects on spinal cord neurons make GABAB receptor agonists effective muscle relaxants for conditions like spasticity.

  • Treatment of Substance Abuse: Research is ongoing into the potential of GABAB agonists to modulate the rewarding effects of drugs of abuse.

Pharmacological Profile

4-Amino-3-(4-fluorophenyl)butanoic acid is more potent than phenibut but less potent than baclofen, another well-known GABAB receptor agonist.[1] It exhibits high selectivity for the GABAB receptor over the GABAA receptor.[1]

II. Quantitative Data

The following table summarizes the in vitro pharmacological data for 4-amino-3-(4-fluorophenyl)butanoic acid and related compounds.

CompoundTargetAssay TypeValueReference
4-Amino-3-(4-fluorophenyl)butanoic acidGABAB ReceptorRadioligand BindingIC50 = 1.70 µM[1]
4-Amino-3-(4-fluorophenyl)butanoic acidGABAA ReceptorRadioligand BindingIC50 > 100 µM[1]
4-Amino-3-(4-fluorophenyl)butanoic acidGABAB ReceptorPatch-clampEC50 = 23.3 µM[4]
PhenibutGABAB ReceptorPatch-clampEC50 = 1362 µM[4]
BaclofenGABAB ReceptorPatch-clampEC50 = 6.0 µM[4]

III. Experimental Protocols

Protocol: In Vitro GABAB Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABAB receptor in rat brain membranes.

Materials:

  • Rat brain tissue (e.g., whole brain or cerebellum)

  • [3H]-Baclofen (radioligand)

  • Unlabeled baclofen (for non-specific binding determination)

  • Test compound (e.g., 4-amino-3-(4-fluorophenyl)butanoic acid)

  • Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl2

  • Polypropylene tubes

  • Homogenizer

  • Centrifuge

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in 10 volumes of ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA.[7]

    • Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add 100 µL of buffer, 100 µL of [3H]-Baclofen (e.g., 5 nM final concentration), and 800 µL of membrane suspension.

    • Non-specific Binding: Add 100 µL of unlabeled baclofen (e.g., 100 µM final concentration), 100 µL of [3H]-Baclofen, and 800 µL of membrane suspension.

    • Test Compound: Add 100 µL of the test compound at various concentrations, 100 µL of [3H]-Baclofen, and 800 µL of membrane suspension.

    • Incubate the tubes at 4°C for 20 minutes.

  • Termination and Detection:

    • Rapidly filter the contents of each tube through glass fiber filters under vacuum.

    • Wash the filters three times with 5 mL of ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

Protocol: In Vivo Behavioral Assay - Elevated Plus Maze (for Anxiolytic Activity)

This protocol describes a standard behavioral assay to assess the anxiolytic-like effects of a test compound in rodents.

Materials:

  • Elevated plus maze apparatus

  • Rodents (e.g., mice or rats)

  • Test compound (4-amino-3-(4-fluorophenyl)butanoic acid) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Positive control (e.g., diazepam)

  • Video tracking software

Procedure:

  • Acclimatization:

    • Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer the test compound, vehicle, or positive control to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Testing:

    • Place the animal in the center of the elevated plus maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the animal's behavior using a video camera mounted above the maze.

  • Data Analysis:

    • Analyze the video recordings to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

    • Compare the results from the test compound group with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

IV. Visualizations

GABAB Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABAB Receptor (GABAB1/GABAB2) G_protein Gαi/o-βγ GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK K+ Channel K_ion K+ GIRK->K_ion Efflux VGCC Voltage-Gated Ca2+ Channel Ca_ion Ca2+ VGCC->Ca_ion Influx ligand 4-Amino-3-(4-fluorophenyl) butanoic acid ligand->GABAB_R Binds G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Neurotransmitter_Release

Caption: GABAB receptor signaling pathway activated by 4-amino-3-(4-fluorophenyl)butanoic acid.

Experimental Workflow: In Vitro Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep 1. Prepare Rat Brain Membranes Incubation 3. Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Reagent_Prep 2. Prepare Radioligand, Test Compound, and Buffers Reagent_Prep->Incubation Filtration 4. Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting 5. Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis 6. Analyze Data and Determine IC50 Counting->Analysis

Caption: Workflow for an in vitro radioligand receptor binding assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-fluorophenyl)butanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation of fluorobenzene with succinic anhydride is resulting in a very low yield. What are the most common causes?

A1: Low yields in this reaction are a common issue and can often be attributed to several factors. The most critical aspects to investigate are the quality of your reagents and the reaction conditions. Here are the primary culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1] Therefore, a stoichiometric amount or even an excess of the catalyst is often required.

  • Deactivated Aromatic Ring: While fluorobenzene is suitable for this reaction, the presence of any strongly electron-withdrawing impurities in the starting material can hinder the electrophilic aromatic substitution.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the activation energy may not be overcome, and if it's too high, it can lead to side reactions and degradation.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-purity aluminum chloride.

  • Optimize Catalyst Stoichiometry: If you are using a substoichiometric amount of AlCl₃, consider increasing it to at least 1.1 equivalents relative to the succinic anhydride.

  • Verify Starting Material Purity: Check the purity of your fluorobenzene, particularly for the presence of benzene, which can lead to the formation of the desfluoro impurity.

  • Control Reaction Temperature: Carefully monitor and control the reaction temperature throughout the addition of reagents and the reaction period.

Issue 2: Presence of Significant Impurities in the Crude Product

Q2: I have obtained a good yield, but my crude product is contaminated with several impurities. What are the likely impurities and how can I remove them?

A2: The impurity profile of your product will depend on the synthetic route and reaction conditions. For the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, the most common impurities are:

  • 4-Benzoylbutyric Acid (Desfluoro Impurity): This is a very common impurity that arises from the presence of benzene in the fluorobenzene starting material.[2]

  • Positional Isomers: Friedel-Crafts reactions can sometimes yield a mixture of ortho, meta, and para substituted products, although the para-substituted product is generally favored with fluorobenzene.

  • Unreacted Starting Materials: Incomplete reactions can leave residual fluorobenzene and succinic anhydride in the crude product.

  • Polyacylated Products: While less common in acylation than alkylation, under forcing conditions, a second acylation could occur.

Purification Strategies:

  • Recrystallization: This is the most common method for purifying the crude product. A variety of solvent systems can be employed.

  • Acid-Base Extraction: As this compound is a carboxylic acid, it can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic layer. The product can then be re-precipitated by acidifying the aqueous layer.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Friedel-Crafts Acylation

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst (Moisture)Use freshly opened, anhydrous AlCl₃. Dry all glassware and solvents thoroughly.
Insufficient CatalystIncrease the molar ratio of AlCl₃ to succinic anhydride to at least 1.1:1.
Deactivated Aromatic SubstrateEnsure the purity of fluorobenzene.
Low Reaction TemperatureGradually increase the reaction temperature, monitoring for side product formation.
Formation of Tarry Residue High Reaction TemperatureMaintain a controlled temperature, often near room temperature or slightly elevated.
Impure ReagentsUse high-purity starting materials.

Table 2: Common Impurities and Identification Methods

Impurity Potential Source Analytical Identification
4-Benzoylbutyric AcidBenzene in fluorobenzeneHPLC: Elutes close to the main peak. GC-MS: Different molecular ion peak (M+ = 192) compared to the product (M+ = 210). NMR: Absence of fluorine coupling in the aromatic region.
Positional Isomers (ortho, meta)Non-selective reactionHPLC: May appear as closely eluting peaks. NMR: Different splitting patterns in the aromatic region of the ¹H NMR spectrum.
Unreacted FluorobenzeneIncomplete reactionGC-MS: Detected as a volatile component.
Unreacted Succinic AnhydrideIncomplete reactionHPLC: May be visible at a different retention time.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Fluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Succinic Anhydride

  • Anhydrous Fluorobenzene

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of succinic anhydride (1.0 equivalent) in anhydrous fluorobenzene (used as both reactant and solvent) from the dropping funnel to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated NaHCO₃ solution, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: A common solvent system for the recrystallization of this compound is a mixture of toluene and heptane or ethanol and water.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent (e.g., toluene). If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: HPLC Method for Impurity Profiling

This is a general method and may require optimization for specific systems.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis A Reaction Setup (Anhydrous AlCl3 in DCM) B Addition of Reactants (Succinic Anhydride in Fluorobenzene) A->B C Reaction Monitoring (TLC) B->C D Quenching (Ice and HCl) C->D Reaction Complete E Extraction (DCM) D->E F Drying and Concentration E->F G Recrystallization (e.g., Toluene/Heptane) F->G Crude Product H Filtration and Drying G->H I HPLC for Purity H->I J NMR/GC-MS for Structure H->J troubleshooting_low_yield Start Low Yield? Moisture Check for Moisture (Reagents, Glassware, Solvent) Start->Moisture Yes Catalyst Verify Catalyst (Fresh, Sufficient Amount) Moisture->Catalyst Temperature Optimize Temperature Catalyst->Temperature Purity Check Starting Material Purity Temperature->Purity Solution Yield Improved Purity->Solution

References

Stability and degradation of 4-(4-Fluorophenyl)butanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-(4-Fluorophenyl)butanoic acid in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many aromatic carboxylic acids, it is susceptible to degradation under harsh conditions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the most probable degradation pathways include:

  • Oxidation: The benzylic carbon atom (the CH2 group attached to the phenyl ring) is susceptible to oxidation, which can lead to the formation of ketones or cleavage of the side chain to form 4-fluorobenzoic acid.[1][2]

  • Photodegradation: Exposure to UV light can induce cleavage of the molecule.[3][4]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) can occur.

Q3: Is this compound susceptible to hydrolysis?

A3: The butanoic acid functional group itself is generally stable to hydrolysis under neutral conditions. However, under extreme acidic or basic conditions, particularly at elevated temperatures, the stability may be compromised.

Q4: What are some common issues encountered when working with solutions of this compound?

A4: Researchers may encounter the following issues:

  • Precipitation: The solubility of this compound is dependent on the pH and solvent system. Changes in pH or solvent composition can lead to precipitation.

  • Unexpected degradation: The presence of trace metal impurities can catalyze oxidative degradation.

  • Variability in results: Inconsistent storage conditions (e.g., exposure to light, temperature fluctuations) can lead to variable levels of degradation between samples.

Troubleshooting Guides

Issue 1: I am observing a loss of parent compound in my this compound solution, even under seemingly mild conditions.

Possible Cause Troubleshooting Step
Oxidative degradation catalyzed by trace metals. Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA to sequester metal ions.
Unintentional light exposure. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[4]
Microbial contamination. For long-term storage of aqueous solutions, consider sterile filtration or the addition of a suitable antimicrobial agent.

Issue 2: My analytical results for this compound are not reproducible.

Possible Cause Troubleshooting Step
Inconsistent sample preparation. Ensure that pH and concentration are consistently controlled for all samples and standards.
Degradation during analysis. If using HPLC, minimize the residence time of the sample in the autosampler. Use a mobile phase that is compatible with the compound's stability.
Improper storage of stock and working solutions. Store all solutions under the same recommended conditions (e.g., refrigerated and protected from light) and prepare fresh working solutions regularly.

Quantitative Data Summary

The following tables summarize the expected degradation of this compound under various stress conditions. This data is based on general principles for similar aromatic carboxylic acids and should be confirmed experimentally.

Table 1: Hydrolytic Degradation of this compound after 24 hours.

ConditionTemperatureExpected Degradation (%)Potential Degradation Products
0.1 M HCl80°C< 5%Minor impurities
Purified Water (pH ~7)80°C< 2%Negligible
0.1 M NaOH80°C5 - 10%Minor impurities

Table 2: Oxidative Degradation of this compound at Room Temperature after 24 hours.

ConditionExpected Degradation (%)Potential Degradation Products
3% H₂O₂10 - 20%4-(4-Fluorophenyl)-4-oxobutanoic acid, 4-Fluorobenzoic acid
10% H₂O₂> 30%4-(4-Fluorophenyl)-4-oxobutanoic acid, 4-Fluorobenzoic acid, further degradation products

Table 3: Photostability of this compound in Solution.

Light SourceExposureExpected Degradation (%)Potential Degradation Products
ICH Option 2 (Cool white and near UV)1.2 million lux hours & 200 watt hours/m²5 - 15%Various photolytic cleavage products

Table 4: Thermal Degradation of Solid this compound.

TemperatureDurationExpected Degradation (%)Potential Degradation Products
105°C24 hours< 5%Minor impurities
150°C24 hours10 - 25%Decarboxylation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials:

  • This compound

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV detector

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 80°C for 24 hours.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 80°C for 24 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (in solution): Keep 10 mL of the stock solution at 80°C for 24 hours.

  • Photodegradation: Expose 10 mL of the stock solution to light conditions as specified in ICH Q1B guidelines.[5][6] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.[4]

4. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method. An example method could be a reverse-phase C18 column with a mobile phase of acetonitrile and phosphate buffer, with detection at a suitable UV wavelength.

5. Data Evaluation:

  • Calculate the percentage degradation of this compound.

  • Identify and quantify any significant degradation products.

  • Assess the peak purity of the parent compound to ensure the method is stability-indicating.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 80°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 80°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress photo Photolysis (ICH Q1B) stock->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize For Acid/Base Samples analyze HPLC Analysis neutralize->analyze data Calculate % Degradation & Identify Products analyze->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation parent This compound ketone 4-(4-Fluorophenyl)-4-oxobutanoic acid parent->ketone Oxidation benzoic_acid 4-Fluorobenzoic acid parent->benzoic_acid Oxidation decarboxylated Decarboxylation Product parent->decarboxylated Heat cleavage Cleavage Products parent->cleavage UV Light

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Synthesis of 4-Fluorophenibut

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluorophenibut (4-amino-3-(4-fluorophenyl)butanoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-Fluorophenibut?

A1: 4-Fluorophenibut, a derivative of the neurotransmitter γ-aminobutyric acid (GABA), is commonly synthesized via multi-step sequences. One prevalent approach is the Arndt-Eistert homologation of 4-fluorophenylacetic acid. This method extends the carbon chain of the starting material to build the required butanoic acid backbone. Other potential routes may involve variations of the Hofmann or Curtius rearrangements on suitable precursors.

Q2: What is the Arndt-Eistert synthesis, and how is it applied to 4-Fluorophenibut?

A2: The Arndt-Eistert synthesis is a series of reactions that converts a carboxylic acid to its next higher homologue.[1][2] In the context of 4-Fluorophenibut synthesis, 4-fluorophenylacetic acid is first converted to its acid chloride. This acid chloride then reacts with diazomethane to form an α-diazoketone. The key step is the Wolff rearrangement of this diazoketone, typically catalyzed by a metal such as silver oxide, to form a ketene. This ketene is then trapped with a nucleophile. If water is used, it forms the homologous carboxylic acid, which can then be further processed to introduce the amino group.[3][4]

Q3: What are the primary by-products I should be aware of during the Arndt-Eistert synthesis of 4-Fluorophenibut?

A3: A significant by-product in the Arndt-Eistert synthesis is the formation of an α-chloromethylketone . This occurs when the intermediate α-diazoketone reacts with hydrogen chloride (HCl), which is generated during the initial formation of the acid chloride from 4-fluorophenylacetic acid and a chlorinating agent like thionyl chloride.[3] It is crucial to use excess diazomethane or to include a non-nucleophilic base, such as triethylamine, to neutralize the HCl and minimize the formation of this impurity.[3]

Q4: Can you provide a general overview of a potential multi-step synthesis for a related compound, phenibut, which might inform the synthesis of 4-Fluorophenibut?

A4: A patented method for producing phenibut involves a multi-stage process.[2] This process starts with the condensation of benzaldehyde with diethyl malonate. The resulting product is then converted to a cyanobenzylmalonic acid diethyl ether. Subsequent reduction of the cyano group leads to the formation of 4-phenyl-3-carbethoxypyrrolidone-2. Finally, hydrolysis and decarboxylation of this intermediate in an acidic medium yields phenibut.[2] A similar strategy could potentially be adapted for 4-Fluorophenibut, starting with 4-fluorobenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 4-Fluorophenibut, with a focus on by-product formation and reaction optimization.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired homologous acid in the Arndt-Eistert synthesis. - Incomplete formation of the acid chloride.- Insufficient diazomethane used.- Inefficient Wolff rearrangement.- Ensure the complete conversion of 4-fluorophenylacetic acid to its acid chloride using an appropriate excess of the chlorinating agent and adequate reaction time.- Use at least two equivalents of diazomethane: one to react with the acid chloride and one to neutralize the generated HCl.[4]- Optimize the Wolff rearrangement conditions, including the choice of catalyst (e.g., silver oxide, silver benzoate) and reaction temperature.[5]
Presence of a significant amount of α-chloromethylketone impurity. Reaction of the intermediate α-diazoketone with HCl.[3]- Use a significant excess of diazomethane to ensure all HCl is quenched.- Add a non-nucleophilic base, such as triethylamine, to the reaction mixture to scavenge any HCl.[3]
Formation of unidentified by-products. Side reactions of the highly reactive ketene intermediate from the Wolff rearrangement, such as dimerization.[5]- Ensure an appropriate nucleophile (e.g., water, alcohol) is present in sufficient concentration to efficiently trap the ketene as it is formed.- Control the rate of ketene formation by adjusting the catalyst loading and temperature.
Difficulties in purification of the final product. The presence of structurally similar impurities or unreacted starting materials.- Employ column chromatography with an appropriate stationary and mobile phase to separate the desired product from impurities.- Recrystallization from a suitable solvent system can be effective for removing minor impurities.

Experimental Protocols: Key Steps in Arndt-Eistert Synthesis of 4-Fluorophenibut Precursor

1. Formation of 4-Fluorophenylacetyl Chloride

  • Objective: To convert 4-fluorophenylacetic acid to its corresponding acid chloride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenylacetic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-fluorophenylacetyl chloride can be used in the next step without further purification.

2. Preparation of the α-Diazoketone

  • Objective: To synthesize the α-diazoketone intermediate from 4-fluorophenylacetyl chloride and diazomethane.

  • Procedure:

    • Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Prepare an ethereal solution of diazomethane using a standard procedure (e.g., from a Diazald® precursor).

    • Dissolve the crude 4-fluorophenylacetyl chloride in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

    • Slowly add the ethereal solution of diazomethane to the acid chloride solution with stirring. A slight excess of diazomethane should be used to ensure complete reaction and to neutralize the HCl by-product. The persistence of a yellow color indicates the presence of excess diazomethane.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Carefully quench any remaining excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

3. Wolff Rearrangement and Hydrolysis

  • Objective: To rearrange the α-diazoketone to a ketene and subsequently hydrolyze it to the homologous carboxylic acid.

  • Procedure:

    • To the ethereal solution of the α-diazoketone, add a suspension of freshly prepared silver oxide in water.

    • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of nitrogen gas.

    • After the nitrogen evolution ceases (typically after 2-4 hours), cool the reaction mixture to room temperature.

    • Filter the mixture to remove the silver catalyst.

    • Extract the aqueous layer with diethyl ether to remove any non-acidic by-products.

    • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the 3-(4-fluorophenyl)propanoic acid.

    • Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Visualizations

Logical Workflow for Troubleshooting By-product Formation in Arndt-Eistert Synthesis

G Troubleshooting Workflow: Arndt-Eistert Synthesis cluster_start Problem Identification cluster_analysis Analysis of Reaction Steps cluster_solutions Corrective Actions cluster_end Outcome start Low Yield or Impure Product (e.g., presence of α-chloromethylketone) acid_chloride Step 1: Acid Chloride Formation - Incomplete conversion? start->acid_chloride Analyze diazoketone Step 2: Diazoketone Formation - Insufficient diazomethane? - HCl present? start->diazoketone Analyze wolff Step 3: Wolff Rearrangement - Inefficient catalysis? - Ketene side reactions? start->wolff Analyze solution1 Optimize Step 1: - Increase reaction time/temp - Use excess chlorinating agent acid_chloride->solution1 Implement solution2 Optimize Step 2: - Use >2 eq. diazomethane - Add triethylamine diazoketone->solution2 Implement solution3 Optimize Step 3: - Change catalyst/temp - Ensure efficient trapping of ketene wolff->solution3 Implement end Improved Yield and Purity of 4-Fluorophenibut Precursor solution1->end Verify solution2->end Verify solution3->end Verify

Caption: Troubleshooting workflow for the Arndt-Eistert synthesis.

This technical support center provides a foundational understanding of the common challenges and by-products encountered in the synthesis of 4-Fluorophenibut. For further details, consulting specialized organic synthesis literature is recommended.

References

Technical Support Center: Purification of GABA Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of γ-aminobutyric acid (GABA) analogues. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in GABA analogue preparations?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. For instance, in the synthesis of gabapentin, a common impurity is its lactam form.[1][2] During purification from fermentation broths, impurities can include salts like sodium sulfate, as well as proteins and pigments.[3][4][5] In formulated products, adducts between the GABA analogue and excipients, such as lactose, can also form.[6][7]

Q2: Which analytical techniques are recommended for assessing the purity of GABA analogues?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing the purity of GABA and its analogues.[3][5][8] Often, derivatization of the analyte is performed before HPLC analysis.[3] Other techniques include Thin-Layer Chromatography (TLC) and Mass Spectrometry (MS) coupled with HPLC (LC-MS).[5][8]

Q3: What are the primary methods for purifying GABA analogues?

A3: The main purification techniques include crystallization, chromatography (such as ion-exchange and size-exclusion), and filtration methods like ultrafiltration.[3][4][9] Crystallization is a key technique for obtaining high-purity solid compounds.[10]

Q4: How can I improve the yield and purity of my crystallization process?

A4: Optimizing parameters such as solvent composition, cooling rate, and crystallization time is crucial. For instance, an "antisolvent-cooling" crystallization process has been shown to achieve high purity and yield.[3] The choice of solvent is also critical; it should have high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[10] Washing the collected crystals with an appropriate solvent can also remove adhering impurities.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) Relevant Citations
Low Purity Incomplete removal of salts (e.g., Na₂SO₄)Optimize the desalination step. A cooling crystallization technique can be effective in removing salts.[3]
Presence of residual solvents or byproductsEmploy recrystallization with a suitable solvent system. For gabapentin, mixtures of alcohols like methanol and isopropanol have been used.[1][2][11]
Co-precipitation of impuritiesAdjust the crystallization conditions, such as the cooling rate and solvent polarity, to enhance the selective crystallization of the desired compound.[3][10]
Low Yield Loss of product during filtration and washingUse a minimal amount of cold solvent for washing the crystals to reduce dissolution.[3]
Suboptimal crystallization conditionsOptimize parameters like ethanol addition ratio, addition rate, and crystallization temperature and time.[3]
Inefficient extraction from fermentation brothPre-treat the broth with methods like flocculation and ultrafiltration to remove macromolecules before subsequent purification steps.[4][12]
Presence of Specific Impurities (e.g., Lactam in Gabapentin) Incomplete reaction or degradationAdjust the pH and temperature during the process. For gabapentin, the addition of hydrochloric acid before isolation can help minimize lactam formation.[1][2]
Inconsistent Crystal Morphology Variations in crystallization conditionsTightly control parameters such as supersaturation, temperature, and agitation. The use of additives can also influence crystal shape.[13]

Purification Method Performance

Purification Method Target Compound Purity Achieved Yield Key Parameters Source
"Antisolvent-Cooling" CrystallizationGABA98.73%64.36%Ethanol addition ratio, cooling rate, crystallization time[3]
Scaled-up "Antisolvent-Cooling" CrystallizationGABA98.66%67.32%Optimized conditions from lab scale[3]
Multi-step (Flocculation, Filtration, IEC, Crystallization)GABA99.1%Not specifiedChitosan/sodium alginate flocculation, Amberlite 200C resin for IEC[4]
Multi-step (Centrifugation, Filtration, IEC, Crystallization)GABA98.66 ± 2.36%~50%Desalination with 70% ethanol, ion-exchange chromatography[5]
Crystallization with HCl additionGabapentinLactam content < 0.05%, Chloride < 0.01%84-85%Addition of HCl, use of methanol/isopropanol mixture[2]

Experimental Protocols

Protocol 1: "Antisolvent-Cooling" Crystallization for GABA Purification

This protocol is adapted from a study on purifying GABA from a fermentation broth.[3]

  • Desalination:

    • Prepare a simulated fermentation solution containing GABA and sodium sulfate.

    • Employ a cooling crystallization technique to precipitate and remove the sodium sulfate. Optimized conditions may involve specific cooling profiles and agitation.

  • GABA Crystallization:

    • Concentrate the desalted GABA solution.

    • Allow the solution to crystallize at an elevated temperature (e.g., 65°C) for a set period (e.g., 1 hour).

    • Initiate cooling while adding an antisolvent, such as anhydrous ethanol. The ratio of ethanol to the solution, the rate of ethanol addition, the final temperature, and the total crystallization time are critical parameters to optimize.

    • For example, an optimized process might use a 3:1 ethanol-to-solution ratio, an addition rate of 20 mL/h, a final temperature of 10°C, and a crystallization time of 2 hours.

  • Product Recovery:

    • Collect the GABA crystals by filtration.

    • Wash the collected crystals with a suitable solvent, such as 95% (v/v) ethanol, to remove residual impurities.

    • Dry the purified crystals.

Protocol 2: Purification of Gabapentin via Crystallization

This protocol is based on a patented method for gabapentin purification.[2]

  • Initial Concentration:

    • Concentrate an aqueous eluate containing gabapentin under a vacuum at a temperature not exceeding 45°C until about 90% of the water has been removed.

  • Solvent Addition and Heating:

    • Add methanol to the resulting suspension and heat to 50-55°C for approximately 1 hour.

    • Add isopropanol to the mixture.

  • Acidification and Crystallization:

    • Add a 31% (w/w) solution of hydrochloric acid.

    • Maintain the suspension at 50-55°C for another hour.

    • Cool the suspension to -5°C and hold at this temperature for at least 1 hour to facilitate complete crystallization.

  • Product Isolation and Washing:

    • Filter the solid product.

    • Wash the collected gabapentin with isopropanol.

    • Perform a final wash with a mixture of isopropanol, water, and sodium chloride.

  • Drying:

    • Dry the purified gabapentin product.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Steps cluster_analysis Analysis & Final Product start Crude GABA Analogue (from synthesis or fermentation) pretreatment Pre-treatment (e.g., Flocculation, Filtration) start->pretreatment If from fermentation crystallization Crystallization / Recrystallization start->crystallization If from synthesis desalination Desalination (e.g., Cooling Crystallization) pretreatment->desalination chromatography Chromatography (e.g., Ion Exchange) desalination->chromatography chromatography->crystallization analysis Purity Analysis (e.g., HPLC) crystallization->analysis analysis->crystallization Requires Further Purification final_product Pure GABA Analogue analysis->final_product Meets Purity Specs troubleshooting_logic cluster_purity Purity Issues cluster_yield Yield Issues start Problem Encountered During Purification low_purity Low Purity Detected start->low_purity low_yield Low Product Yield start->low_yield check_impurities Identify Impurities (e.g., Salts, Byproducts) low_purity->check_impurities optimize_desalination Optimize Desalination Step check_impurities->optimize_desalination Salt Impurities recrystallize Perform Recrystallization check_impurities->recrystallize Organic Impurities check_loss_points Review Filtration & Washing Steps low_yield->check_loss_points optimize_crystallization Optimize Crystallization Parameters low_yield->optimize_crystallization minimize_wash_volume Use Minimal Cold Wash Solvent check_loss_points->minimize_wash_volume

References

Technical Support Center: Chiral Synthesis of 4-(4-Fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)butanoic acid, with a focus on preventing racemization and achieving high enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenge is the effective control of the stereocenter, which can be introduced at either the α or β position to the carboxylic acid. Once the desired stereoisomer is obtained, preventing its racemization during subsequent reaction steps or purification is critical. Racemization can be promoted by factors such as harsh pH conditions (especially basic), elevated temperatures, and certain reagents.

Q2: Which synthetic strategies are most effective for obtaining enantiomerically pure this compound?

A2: Several effective strategies can be employed, including:

  • Enzymatic Kinetic Resolution: This method uses lipases to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective formation of the desired chiral center.

  • Asymmetric Hydrogenation: A prochiral precursor, such as an unsaturated analogue or a ketone, can be stereoselectively reduced using a chiral catalyst.

  • Asymmetric Conjugate Addition: This involves the enantioselective addition of a nucleophile to an α,β-unsaturated precursor.

Q3: What conditions are known to cause racemization of α-aryl and β-aryl carboxylic acids?

A3: Racemization of chiral centers alpha or beta to a carboxylic acid can occur, particularly under conditions that facilitate the formation of a planar enolate intermediate. Factors that increase the risk of racemization include:

  • Strong Bases: Strong, sterically unhindered bases can deprotonate the chiral center, leading to a loss of stereochemical integrity.

  • High Temperatures: Increased thermal energy can overcome the activation barrier for racemization.

  • Extended Reaction Times: Prolonged exposure to conditions that can induce racemization increases the likelihood of its occurrence.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess in Enzymatic Kinetic Resolution

Problem: The enzymatic resolution of racemic this compound ester is yielding a product with low enantiomeric excess (ee).

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Enzyme Choice Screen a variety of lipases. Candida antarctica lipase B (CALB) and lipases from Pseudomonas species are often effective for resolving arylalkanoic acids.
Incorrect Solvent The choice of solvent can significantly impact enzyme activity and selectivity. Test a range of organic solvents such as hexane, toluene, or tert-butyl methyl ether (MTBE).
Non-Ideal Temperature Enzyme enantioselectivity is often temperature-dependent. Perform the resolution at different temperatures (e.g., room temperature, 30°C, 40°C) to find the optimum.
Incorrect Acyl Donor (for esterification) If performing an esterification, the choice of acyl donor is important. Vinyl acetate is a common and effective choice as it produces an enol that tautomerizes to acetaldehyde, driving the reaction forward.
Reaction Time For kinetic resolutions, the reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the product and the unreacted starting material. Monitor the reaction progress closely using techniques like chiral HPLC or GC.
Issue 2: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Synthesis

Problem: The use of a chiral auxiliary (e.g., an Evans oxazolidinone) to introduce a stereocenter is resulting in a low diastereomeric ratio.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Enolate Formation Ensure complete deprotonation to form the desired enolate. The choice of base is critical; for Evans auxiliaries, bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are commonly used. The temperature of enolization is also crucial and should be carefully controlled (often -78°C).
Incorrect Lewis Acid (for Aldol Reactions) In aldol reactions, the choice of Lewis acid can influence the stereochemical outcome. Screen different Lewis acids such as TiCl₄, Sn(OTf)₂, or MgBr₂·OEt₂.
Steric Hindrance The steric bulk of both the electrophile and the chiral auxiliary can impact diastereoselectivity. Ensure the chosen auxiliary provides sufficient steric shielding to direct the approach of the electrophile.
Temperature Control Maintain a low reaction temperature during the addition of the electrophile to enhance selectivity.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-ethyl 4-(4-fluorophenyl)butanoate

This protocol is a generalized procedure and may require optimization for specific substrates and enzymes.

  • Preparation of Racemic Ester: Synthesize the racemic ethyl ester of this compound using standard esterification methods (e.g., Fischer esterification).

  • Enzymatic Resolution:

    • To a solution of racemic ethyl 4-(4-fluorophenyl)butanoate (1.0 eq) in a suitable organic solvent (e.g., MTBE), add a phosphate buffer (pH 7.0).

    • Add the selected lipase (e.g., Candida antarctica lipase B, immobilized). The enzyme loading will need to be optimized.

    • Stir the mixture at a controlled temperature (e.g., 30°C).

    • Monitor the reaction progress by chiral HPLC.

    • Stop the reaction at ~50% conversion by filtering off the enzyme.

    • Separate the aqueous and organic layers.

    • Acidify the aqueous layer to pH 2 with dilute HCl and extract the resulting (S)-acid.

    • Isolate the unreacted (R)-ester from the organic layer.

  • Hydrolysis of the (R)-ester: The isolated (R)-ester can be hydrolyzed under standard basic or acidic conditions to obtain the (R)-acid.

Protocol 2: Asymmetric Alkylation using an Evans Chiral Auxiliary

This protocol outlines a general approach for creating a chiral center at the α-position. A similar strategy could be adapted for the β-position.

  • Acylation of Chiral Auxiliary: Acylate a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl halide to form the N-acyl oxazolidinone.

  • Enolate Formation:

    • Dissolve the N-acyl oxazolidinone in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to -78°C.

    • Slowly add a strong base such as LDA or NaHMDS to form the enolate.

  • Alkylation:

    • Add the desired electrophile (e.g., an alkyl halide) to the enolate solution at -78°C.

    • Allow the reaction to proceed at low temperature until completion (monitor by TLC).

  • Removal of Chiral Auxiliary:

    • Cleave the chiral auxiliary using standard methods, for example, with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid.

    • The chiral auxiliary can often be recovered and reused.

Visualizations

Experimental_Workflow_Enzymatic_Resolution cluster_prep Substrate Preparation cluster_resolution Kinetic Resolution cluster_workup Workup & Isolation racemic_acid Racemic this compound esterification Esterification (e.g., EtOH, H+) racemic_acid->esterification racemic_ester Racemic Ester esterification->racemic_ester resolution Lipase-catalyzed hydrolysis (pH 7) racemic_ester->resolution s_acid (S)-Acid resolution->s_acid Selective hydrolysis r_ester (R)-Ester resolution->r_ester Unreacted hydrolysis Hydrolysis (e.g., NaOH, H3O+) r_ester->hydrolysis r_acid (R)-Acid hydrolysis->r_acid

Caption: Workflow for enzymatic kinetic resolution.

Troubleshooting_Racemization cluster_causes Potential Causes cluster_solutions Corrective Actions racemization Racemization Observed (Low ee) strong_base Strong/Unhindered Base racemization->strong_base high_temp High Temperature racemization->high_temp long_reaction Prolonged Reaction Time racemization->long_reaction weaker_base Use Weaker/Hindered Base (e.g., DBU, DIPEA) strong_base->weaker_base lower_temp Lower Reaction Temperature high_temp->lower_temp monitor_reaction Monitor Reaction Closely and Reduce Time long_reaction->monitor_reaction

Caption: Troubleshooting racemization issues.

Storage conditions for long-term stability of CGP-11130

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and use of CGP-11130. As specific long-term stability data for CGP-11130 is not publicly available, this guide offers best practices for establishing appropriate storage conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving CGP-11130?

A1: CGP-11130, also known as 4-Fluorophenibut, is reported to be soluble in dimethylformamide (DMF) at 25 mg/mL, dimethyl sulfoxide (DMSO) at 20 mg/mL, ethanol at 14 mg/mL, and phosphate-buffered saline (PBS) at 10 mg/mL.[1] For biological experiments, DMSO is a common choice for creating stock solutions. It is crucial to keep the final concentration of DMSO in your experimental medium low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: How should I store the powdered form of CGP-11130?

A2: While specific data for CGP-11130 is unavailable, general best practices for solid chemical compounds suggest storing them in a cool, dry, and dark place. A desiccator at room temperature or a refrigerator at 2-8°C is often suitable. Ensure the container is tightly sealed to prevent moisture absorption.

Q3: What are the recommended storage conditions for stock solutions of CGP-11130?

A3: For long-term stability, it is generally recommended to store stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: How can I determine the stability of my CGP-11130 solution?

A4: To determine the stability of your specific solution, a stability-indicating assay is recommended. This involves periodically testing the concentration and purity of the solution stored under your chosen conditions. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose. Refer to the "Experimental Protocol for Stability Assessment" section for a detailed guide.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of CGP-11130 due to improper storage or handling.1. Prepare a fresh stock solution of CGP-11130 from the solid compound. 2. Compare the results obtained with the fresh solution to those from the older solution. 3. If results differ, discard the old stock solution and ensure proper storage of the new stock (aliquoted at -20°C or -80°C).
Precipitation observed in the stock solution upon thawing. The compound may have limited solubility at lower temperatures or the concentration may be too high.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a lower concentration stock solution. 3. Before use, centrifuge the vial and use the supernatant.
No observable effect in a typically responsive assay. The compound may have degraded, or the concentration may be inaccurate.1. Verify the concentration of your stock solution using a spectrophotometer if an extinction coefficient is known, or by a quantitative analytical method like HPLC. 2. Test a positive control for your assay to ensure the experimental system is working correctly. 3. Prepare a fresh dilution from a new aliquot of your stock solution.

General Stability Storage Conditions

The following table summarizes the general conditions for stability testing of new drug substances as per the International Council for Harmonisation (ICH) guidelines. These can serve as a reference for designing your own stability studies for CGP-11130.

Study Type Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Signaling Pathway of CGP-11130 (GABA-B Receptor Agonist)

CGP-11130 is an agonist of the GABA-B receptor.[1][2] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system.[3][4] Upon activation by an agonist like CGP-11130, the receptor triggers downstream signaling cascades that ultimately lead to neuronal inhibition.

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGP-11130 CGP-11130 (Agonist) GABAB_Receptor GABA-B Receptor GABA-B1 GABA-B2 CGP-11130->GABAB_Receptor Binds to G_Protein G-Protein (Gi/o) Gβγ GABAB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein:alpha->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein:betagamma->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein:betagamma->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Reduced downstream signaling Ca_Channel->Neuronal_Inhibition Decreased Ca²⁺ Influx K_Channel->Neuronal_Inhibition Increased K⁺ Efflux (Hyperpolarization)

Caption: GABA-B receptor signaling pathway activated by CGP-11130.

Experimental Protocol for Stability Assessment of CGP-11130 in Solution

This protocol outlines a general method to assess the stability of a CGP-11130 stock solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • CGP-11130 (solid)

  • DMSO (or other appropriate solvent)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of CGP-11130 powder.

    • Dissolve in a known volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Aliquot the stock solution into multiple single-use vials and store at the desired long-term storage temperature (e.g., -20°C).

  • Time-Point Analysis:

    • Time 0: Immediately after preparation, take one aliquot for initial analysis.

    • Prepare a calibration curve using serial dilutions of the freshly prepared stock solution.

    • Analyze the "Time 0" sample by HPLC to determine the initial concentration and purity (peak area).

    • Store the remaining aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature).

    • Subsequent Time Points (e.g., 1 week, 1 month, 3 months, 6 months):

      • At each time point, retrieve one aliquot from each storage condition.

      • Allow the aliquot to thaw completely at room temperature.

      • Analyze the sample by HPLC under the same conditions as the "Time 0" sample.

  • Data Analysis:

    • Compare the peak area and retention time of the aged samples to the "Time 0" sample.

    • A significant decrease in the main peak area or the appearance of new peaks (degradation products) indicates instability.

    • Quantify the concentration at each time point using the initial calibration curve. A decrease in concentration over time indicates degradation.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare concentrated stock solution of CGP-11130 B Aliquot into single-use vials A->B C1 -20°C B->C1 C2 4°C B->C2 C3 Room Temp B->C3 D Time 0 HPLC Analysis (Establish baseline) B->D E Periodic HPLC Analysis (e.g., 1, 4, 12 weeks) C1->E C2->E C3->E F Compare peak area and purity to baseline D->F E->F

Caption: Experimental workflow for assessing CGP-11130 solution stability.

References

Identifying and removing unreacted reagents in 4-(4-Fluorophenyl)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and removal of unreacted reagents during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted reagents I might find in my crude this compound product?

A1: In a typical Friedel-Crafts acylation synthesis of this compound, the most common unreacted starting materials you may encounter are:

  • Fluorobenzene: One of the primary reactants.

  • Succinic anhydride or γ-butyrolactone derivative: The acylating agent.

  • Aluminum chloride (AlCl₃): The Lewis acid catalyst, which can form complexes with the product.

Q2: What are the potential side products or isomers I should be aware of?

A2: A significant side product in this synthesis is the formation of the ortho-isomer of this compound. The desired product is the para-isomer. The reaction conditions can influence the ratio of these isomers.

Q3: What analytical techniques are recommended for identifying unreacted reagents and impurities?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis of your crude product:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the desired product, unreacted starting materials, and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components like residual fluorobenzene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to confirm the identity of the desired product and can be used to identify and quantify major impurities, including isomers.

  • Infrared (IR) Spectroscopy: Can help identify the presence of characteristic functional groups and confirm the formation of the carboxylic acid.

Q4: My purified product appears oily and won't crystallize. What should I do?

A4: Oiling out during recrystallization is a common issue, often caused by the presence of impurities that depress the melting point. Here are a few troubleshooting steps:

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface to induce nucleation.

  • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution to act as a template for crystallization.

  • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the product.

  • Re-purification: If oiling persists, consider purifying a small portion by column chromatography to obtain pure seed crystals.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Yield of Precipitated Product Incomplete reaction; Product remains dissolved in the aqueous layer during workup.Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2) during the precipitation step to fully protonate the carboxylate.
Presence of Unreacted Fluorobenzene Excess fluorobenzene used in the reaction; Inefficient removal during workup.During the workup, ensure thorough washing with an appropriate organic solvent. If significant amounts remain, consider purification by column chromatography.
Broad Melting Point of Purified Product Presence of impurities, such as the ortho-isomer or residual starting materials.Further purify the product using recrystallization with a different solvent system or by column chromatography.
Product Contaminated with Aluminum Salts Incomplete quenching of the aluminum chloride catalyst during workup.Ensure the reaction mixture is thoroughly quenched with ice and acid. Wash the organic layer extensively with water.
Difficulty Separating Isomers Similar physical properties of the para- and ortho-isomers.Recrystallization may not be sufficient. Column chromatography with an optimized eluent system is often required for efficient separation.

Data Presentation

The following table provides illustrative data on the purity of this compound after different purification methods. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Starting Purity (Crude) Purity after 1st Purification Purity after 2nd Purification Typical Yield
Recrystallization (Toluene) 85%95-97%>98%70-85%
Recrystallization (Ethanol/Water) 85%92-95%97-98%65-80%
Column Chromatography (Silica Gel) 85%>99%N/A50-70%

Experimental Protocols

Protocol 1: Identification of Unreacted Reagents by HPLC

This protocol outlines a general method for the analysis of a crude reaction mixture.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a standard of pure this compound, fluorobenzene, and succinic anhydride to determine their retention times.

    • Compare the chromatogram of the crude mixture to the standards to identify and quantify the unreacted reagents.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., toluene, ethanol/water, heptane/ethyl acetate) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_identification Identification of Unreacted Reagents cluster_removal Removal of Unreacted Reagents cluster_analysis Purity Analysis start Crude this compound (Contains unreacted reagents and byproducts) analytical Analytical Techniques (HPLC, GC-MS, NMR, IR) start->analytical Sample purification Purification Methods analytical->purification Identified Impurities recrystallization Recrystallization purification->recrystallization column_chromatography Column Chromatography purification->column_chromatography final_analysis Purity and Yield Determination (HPLC, Melting Point) recrystallization->final_analysis Purified Product column_chromatography->final_analysis Purified Product end Pure this compound final_analysis->end

Caption: Experimental workflow for identifying and removing unreacted reagents.

Validation & Comparative

A Comparative Guide to the GABA-B Receptor Affinity of 4-(4-Fluorophenyl)butanoic Acid and Baclofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor affinity of 4-(4-Fluorophenyl)butanoic acid and Baclofen, focusing on their interaction with the γ-aminobutyric acid (GABA) type B receptor (GABA-B). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to the Compounds

This compound , also known as 4-Fluorophenibut or CGP-11130, is a derivative of the neurotransmitter GABA.[1][2][3] It is a selective agonist for the GABA-B receptor.[1][4] Structurally, it is closely related to phenibut and baclofen.[1]

Baclofen is a well-established muscle relaxant and antispastic agent that acts as a selective agonist for the GABA-B receptor.[5][6][7] It is a structural analog of GABA and is widely used in both clinical practice and neuroscience research to probe the function of the GABA-B receptor system.[7][8]

Quantitative Comparison of Receptor Affinity

The following table summarizes the key quantitative data on the receptor affinity and potency of this compound and Baclofen at the GABA-B receptor. It is important to note that direct comparisons of potency and affinity are most accurate when determined within the same study under identical experimental conditions.

CompoundAssay TypePreparationValueUnitReference
This compound Radioligand DisplacementRat whole brain synaptic membranesIC50 = 1.70μM[9][10]
Patch-clamp recordingMouse cerebellar Purkinje cellsEC50 = 23.3μM[6][11][12]
Baclofen Radioligand DisplacementRat whole brain synaptic membranesIC50 = 0.04 - 0.13μM
Patch-clamp recordingMouse cerebellar Purkinje cellsEC50 = 6.0μM[6][11][12]
Depression of dopamine neuron activityRat midbrain slicesEC50 = 0.27μM

Note: IC50 (half-maximal inhibitory concentration) in binding assays reflects the concentration of a drug that is required for 50% inhibition of binding of a radioligand to its target. A lower IC50 value indicates a higher binding affinity. EC50 (half-maximal effective concentration) in functional assays indicates the concentration of a drug that gives a half-maximal response. A lower EC50 value indicates greater potency.

Based on the available data, Baclofen generally exhibits a higher affinity and potency for the GABA-B receptor compared to this compound.

Signaling Pathways

Activation of the GABA-B receptor by agonists such as this compound and Baclofen initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), the GABA-B receptor influences several downstream effectors, primarily leading to inhibitory neurotransmission.

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) K_Channel GIRK K+ Channel G_Protein->K_Channel Activates (βγ subunit) cAMP cAMP AC->cAMP Converts Ca_influx Decreased Ca2+ Influx Ca_Channel->Ca_influx K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Agonist Agonist (e.g., Baclofen, 4-Fluorophenylbutanoic acid) Agonist->GABAB_R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Reduced_Release Reduced Neurotransmitter Release Ca_influx->Reduced_Release Reduced_Excitability Reduced Postsynaptic Excitability K_efflux->Reduced_Excitability Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (e.g., from rat brain) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [3H]Baclofen) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (4-Fluorophenylbutanoic acid or Baclofen) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting (Measures radioactivity) Washing->Counting Data_Processing Data Processing (Calculate Specific Binding) Counting->Data_Processing Curve_Fitting Non-linear Regression (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Calculate Ki) Curve_Fitting->Ki_Calculation

References

A Comparative Analysis of Fluorophenibut and Phenibut: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Fluorophenibut and Phenibut, focusing on their chemical structures, pharmacological profiles, and key experimental findings. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these two psychoactive compounds.

Introduction and Structural Overview

Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug developed in the Soviet Union in the 1960s.[1][2] It is a derivative of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), with the addition of a phenyl ring at the β-position.[1][3] This structural modification allows Phenibut to cross the blood-brain barrier more effectively than GABA itself.[1][4]

Fluorophenibut, specifically 4-Fluorophenibut (β-(4-fluorophenyl)-GABA), is a synthetic derivative of Phenibut.[5][6] It is structurally analogous to Phenibut, with the key difference being the substitution of a fluorine atom at the para position of the phenyl ring.[5][7] This halogenation significantly influences its pharmacological properties, drawing comparisons to another related compound, baclofen (β-(4-chlorophenyl)-GABA).[5][8]

Both molecules are chiral and exist as (R)- and (S)-enantiomers, which exhibit different pharmacological activities.[1][9]

G cluster_gaba Core Structure cluster_derivatives Phenyl-Substituted GABA Analogues GABA GABA (γ-Aminobutyric Acid) Phenibut Phenibut (β-phenyl-GABA) GABA->Phenibut + Phenyl Ring @ β-position Fluorophenibut Fluorophenibut (β-(4-fluorophenyl)-GABA) Phenibut->Fluorophenibut + Fluorine @ para-position Baclofen Baclofen (β-(4-chlorophenyl)-GABA) Phenibut->Baclofen + Chlorine @ para-position

Caption: Structural relationship of GABA and its phenyl-substituted derivatives.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for both Phenibut and Fluorophenibut involves modulation of the GABAergic system. However, their potency and receptor affinities differ significantly. They also interact with voltage-gated calcium channels.

GABAB Receptor Agonism

Both compounds act as agonists at the GABAB receptor.[1][10][11] Activation of this G-protein coupled receptor leads to inhibitory effects on neurotransmission. Fluorophenibut is a significantly more potent GABAB agonist than Phenibut.[6][12] In one study using mouse cerebellar Purkinje cells, Fluorophenibut was found to be approximately 58 times more potent than Phenibut.[5] The (R)-enantiomer of Phenibut is the active one at the GABAB receptor, with over 100-fold higher affinity than the (S)-enantiomer.[1]

Voltage-Dependent Calcium Channel (VDCC) Blockade

In addition to their GABAB activity, both compounds act as gabapentinoids, binding to and blocking the α2δ subunit of voltage-dependent calcium channels (VDCCs).[1][13] This mechanism is shared with drugs like gabapentin and pregabalin.[1][14] Both the (R)- and (S)-enantiomers of Phenibut display similar affinity for the α2δ subunit.[1] Interestingly, the binding affinity of R-phenibut for the α2δ subunit has been reported to be four times higher than its affinity for the GABAB receptor, suggesting its anti-nociceptive effects are more related to its action on VDCCs.[15][16] Preliminary research suggests that Fluorophenibut may retain a comparable affinity for the α2δ subunit as Phenibut, making it a more balanced ligand for both GABAB receptors and VDCCs compared to its parent compound.[8][14]

G Ligand Fluorophenibut or Phenibut (GABA Analogue) GABAB_R GABAB Receptor (Metabotropic) Ligand->GABAB_R Agonist Binding VDCC α2δ Subunit of Voltage-Dependent Ca2+ Channel Ligand->VDCC Blocks Subunit G_Protein Gi/o Protein GABAB_R->G_Protein Activates NT_Release ↓ Neurotransmitter Release (e.g., Glutamate) VDCC->NT_Release Inhibits AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel (Presynaptic) G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Ca_Channel->NT_Release

Caption: Combined signaling pathways of Phenibut and Fluorophenibut.

Quantitative Pharmacological Data

The primary difference between the two compounds lies in their potency at the GABAB receptor. The following tables summarize the available quantitative data.

Table 1: GABAB Receptor Binding and Potency

Compound Parameter Value Species/Tissue Notes Reference(s)
Fluorophenibut IC50 1.70 µM Rat Brain Membranes Measures displacement of a radioligand. [6]
EC50 23.3 µM Mouse Cerebellar Purkinje Cells Measures concentration for 50% maximal activation of K+ current. [5][17]
Phenibut (Racemic) IC50 > 250 µM Rat Brain Measures displacement of ³H-GABA. [18]
EC50 1362 µM Mouse Cerebellar Purkinje Cells Measures concentration for 50% maximal activation of K+ current. [5][17]
(R)-Phenibut Ki 92 µM Rat Brain Affinity for GABAB receptor. [1]

| (S)-Phenibut | Ki | > 10 mM | Rat Brain | Very low affinity for GABAB receptor. |[1] |

Table 2: α2δ VDCC Subunit Binding Affinity

Compound Parameter Value (Ki) Species/Tissue Notes Reference(s)
(R)-Phenibut Ki 23 µM Rat Brain [1]

| (S)-Phenibut | Ki | 39 µM | Rat Brain | |[1] |

Pharmacokinetics and General Effects

While detailed pharmacokinetic studies for Fluorophenibut are scarce in peer-reviewed literature, anecdotal reports and preliminary research suggest significant differences from Phenibut.[9]

  • Onset and Duration: Fluorophenibut is reported to have a faster onset of action and a shorter duration compared to Phenibut.[9][19]

  • Potency: Due to its higher affinity for the GABAB receptor, Fluorophenibut has a behavioral potency estimated to be five to tenfold higher than Phenibut.[8][14] This means a significantly smaller dose is required to achieve similar effects.

  • Metabolism: The addition of a halogen (fluorine in Fluorophenibut, chlorine in baclofen) to the phenyl ring is thought to protect the compound from extensive first-pass metabolism, which may contribute to its increased potency compared to Phenibut.[7][8]

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting laboratories. However, the general methodologies for determining the key quantitative data presented are outlined below.

Radioligand Binding Assay (for Ki and IC50)

This method is used to determine the binding affinity of a compound to a specific receptor.

G step1 Prepare tissue homogenate (e.g., rat brain membranes) containing target receptors. step2 Incubate membranes with a fixed concentration of a radiolabeled ligand (e.g., ³H-GABA, ³H-Baclofen). step1->step2 step3 Add varying concentrations of the unlabeled test compound (Phenibut or Fluorophenibut). step2->step3 step4 Separate bound from unbound radioligand via filtration. step3->step4 step5 Quantify radioactivity of the bound ligand using liquid scintillation counting. step4->step5 step6 Plot data to generate a competition curve and calculate the IC50 value. step5->step6 step7 Convert IC50 to Ki using the Cheng-Prusoff equation. step6->step7

Caption: Generalized workflow for a radioligand binding assay.
  • Objective: To measure the concentration of the test compound (Fluorophenibut or Phenibut) that inhibits 50% of the specific binding of a radioactive ligand to the GABAB or α2δ receptor target.

  • Procedure:

    • Tissue Preparation: Brain tissue from rats is homogenized and centrifuged to isolate synaptic membranes, which are rich in the target receptors.

    • Incubation: The membranes are incubated in a buffer solution with a known concentration of a specific radioligand (e.g., [³H]GABA or [³H]Gabapentin) and varying concentrations of the unlabeled test drug.

    • Separation: After reaching equilibrium, the mixture is rapidly filtered to separate the membranes (with bound radioligand) from the solution (containing unbound radioligand).

    • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

    • Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test drug. A sigmoidal curve is fitted to the data to determine the IC50. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[6][20]

Patch-Clamp Electrophysiology (for EC50)

This technique is used to measure the functional effect of a compound on ion channels in a cell membrane.

  • Objective: To measure the concentration of an agonist (Fluorophenibut or Phenibut) that produces 50% of the maximal response, in this case, the activation of an outward potassium (K+) current in a neuron.[17]

  • Procedure:

    • Cell Preparation: Thin slices of brain tissue (e.g., cerebellum) are prepared, and a single neuron (e.g., a Purkinje cell) is identified under a microscope.

    • Patching: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

    • Recording: The membrane potential is "clamped" at a fixed value. The current that flows across the membrane in response to the application of the test compound is recorded.

    • Drug Application: Varying concentrations of Fluorophenibut or Phenibut are applied to the cell via perfusion.

    • Analysis: The magnitude of the outward K+ current is measured at each concentration. These values are plotted against the log concentration of the drug to generate a dose-response curve, from which the EC50 is determined.[5][17]

Safety and Toxicology

Formal clinical safety and toxicology data for Fluorophenibut are not available as it has never been approved for medical use.[5][6] However, due to its significantly higher potency, it is presumed to carry a greater risk of central nervous system depression, intoxication, and dependence compared to Phenibut.[5][12] Overdose of Phenibut can lead to severe central nervous system depression, and it is expected that Fluorophenibut would produce similar effects at much lower doses.[1][17]

Conclusion

Fluorophenibut and Phenibut are structurally related GABA analogues that exert their effects through a dual mechanism: GABAB receptor agonism and α2δ VDCC subunit blockade. The key distinction lies in their potency, with the fluorine substitution on the phenyl ring making Fluorophenibut a substantially more potent GABAB agonist. This leads to a higher behavioral potency but also suggests a greater potential for adverse effects and dependence. While Phenibut's effects are more balanced between its gabapentinoid and GABAergic activities, Fluorophenibut appears to be more dominated by its potent GABAB agonism. Further research, particularly comprehensive pharmacokinetic and in vivo studies, is required to fully elucidate the comparative profile of Fluorophenibut.

References

Navigating the Fluorinated Landscape: A Comparative Guide to the Structure-Activity Relationship of GABA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between molecular structure and biological activity is paramount. This guide provides a comprehensive comparison of fluorinated γ-aminobutyric acid (GABA) analogs, focusing on their structure-activity relationships (SAR) at GABAergic targets. By presenting key experimental data in a clear, comparative format, alongside detailed methodologies, this document aims to be an invaluable resource for the rational design of novel GABAergic modulators.

The introduction of fluorine into GABA analogs has proven to be a powerful strategy for modulating their pharmacological properties. Fluorine's unique electronic properties can influence a molecule's conformation, pKa, metabolic stability, and binding interactions, leading to compounds with altered potency, selectivity, and pharmacokinetic profiles. This guide delves into the specifics of these alterations, offering a side-by-side look at the performance of various fluorinated GABA analogs.

Comparative Analysis of Fluorinated GABA Analog Activity

The following table summarizes the binding affinities and functional activities of a selection of fluorinated GABA analogs at the GABAA receptor. This data provides a quantitative basis for understanding the impact of fluorination on receptor interaction.

CompoundStructureTargetAssay TypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of GABA max)Reference
Indiplon N-methyl-N-{3-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-acetamideGABAA (α1-containing)Radioligand Binding ([3H]flunitrazepam)3.1--[1]
GABAA (α1β3γ2L)Electrophysiology (Patch Clamp)-81-[1]
N-(2-fluoro-ethyl)-Indiplon (2a) N-(2-fluoro-ethyl)-N-{3-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-acetamideGABAA (α1-containing)Radioligand Binding ([3H]flunitrazepam)5.4--[1]
GABAA (α1β3γ2L)Electrophysiology (Patch Clamp)-105-[1]
N-(3-fluoro-propyl)-Indiplon (2b) N-(3-fluoro-propyl)-N-{3-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-acetamideGABAA (α1-containing)Radioligand Binding ([3H]flunitrazepam)2.4--[1]
GABAA (α1β3γ2L)Electrophysiology (Patch Clamp)-158-[1]
(R)-3-fluoro-GABA (R)-3-fluoro-γ-aminobutyric acidGABAA ReceptorsElectrophysiologyNot ReportedActs as an agonistSimilar to GABA[2]
(S)-3-fluoro-GABA (S)-3-fluoro-γ-aminobutyric acidGABAA ReceptorsElectrophysiologyNot ReportedActs as an agonistSimilar to GABA[2]
β-CF3-β-OH-GABA β-trifluoromethyl-β-hydroxy-γ-aminobutyric acidGABA Transporters[3H]GABA UptakeNo direct inhibitionIncreased uptake after pre-incubation-[3]
β-CF3-GABA β-trifluoromethyl-γ-aminobutyric acidGABA Transporters[3H]GABA UptakeNo direct inhibitionIncreased uptake after pre-incubation-[3]
β-CF2CF2H-GABA β-tetrafluoroethyl-γ-aminobutyric acidGABA Transporters[3H]GABA UptakeNo direct inhibitionIncreased uptake after pre-incubation-[3]

Key Insights from Structure-Activity Relationship Studies

The data reveals several key trends in the SAR of fluorinated GABA analogs:

  • Allosteric Modulators: In the case of indiplon analogs, fluorination of the N-alkyl side chain has a modest effect on binding affinity for α1-containing GABAA receptors.[1] Interestingly, while the binding affinity is not dramatically altered, the functional potency (EC50) shows a slight decrease with the introduction of a fluoroethyl or fluoropropyl group compared to the parent compound.[1] This suggests that while the fluorinated tail can be accommodated in the binding pocket, it may subtly alter the conformational changes required for channel modulation.

  • Direct Agonists: The enantiomers of 3-fluoro-GABA both act as agonists at GABAA receptors, similar to GABA itself.[2] This indicates that the introduction of a fluorine atom at the 3-position is well-tolerated for receptor activation. The stereochemistry at this position, however, can influence the preferred conformation of the molecule, which in turn can affect interactions with different GABA receptor subtypes and metabolizing enzymes.[4]

  • GABA Uptake Modulators: The β-polyfluoroalkyl-GABAs did not directly inhibit GABA uptake but rather increased the initial velocity of uptake after pre-incubation.[3] This suggests an indirect mechanism of action, possibly through modulation of the transporter's function or trafficking, rather than competitive inhibition at the binding site.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

GABAA Receptor Binding Assay (Radioligand Displacement)

This protocol is adapted from studies investigating the binding of ligands to GABAA receptors.

1. Membrane Preparation:

  • Whole brains from adult rats are homogenized in ice-cold sucrose buffer.
  • The homogenate is centrifuged at low speed to remove nuclei and cell debris.
  • The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction.
  • The pellet is washed multiple times with buffer to remove endogenous GABA and other interfering substances.

2. Binding Assay:

  • The washed membranes are incubated with a specific radioligand (e.g., [3H]flunitrazepam for the benzodiazepine site) at a fixed concentration.
  • Increasing concentrations of the unlabeled test compound (fluorinated GABA analog) are added to compete for binding with the radioligand.
  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., diazepam).
  • After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.
  • The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
  • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Recording of GABAA Receptor Activity (Whole-Cell Patch Clamp)

This protocol is a generalized procedure for assessing the functional activity of fluorinated GABA analogs on GABAA receptors expressed in a cellular system (e.g., HEK293 cells or cultured neurons).

1. Cell Preparation:

  • Cells expressing the desired GABAA receptor subtype combination are cultured on coverslips.
  • On the day of recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

2. Patch-Clamp Recording:

  • A glass micropipette with a fine tip is filled with an internal solution and positioned onto the surface of a single cell.
  • A high-resistance seal is formed between the pipette tip and the cell membrane.
  • The membrane patch under the pipette is ruptured to establish the whole-cell configuration, allowing for control of the cell's membrane potential and recording of transmembrane currents.

3. Drug Application:

  • The fluorinated GABA analog is dissolved in the external solution and applied to the cell using a rapid perfusion system.
  • For agonists, concentration-response curves are generated by applying increasing concentrations of the compound.
  • For modulators, the compound is co-applied with a fixed, sub-maximal concentration of GABA.

4. Data Analysis:

  • The peak current amplitude evoked by the compound is measured.
  • Concentration-response data are fitted with the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient.
  • For modulators, the potentiation of the GABA-evoked current is quantified.

[3H]GABA Uptake Assay in Synaptosomes

This protocol is based on methods used to assess the effect of compounds on GABA transporter activity.[3]

1. Synaptosome Preparation:

  • Rat brain tissue is homogenized in a sucrose solution.
  • The homogenate is centrifuged to obtain a crude mitochondrial pellet, which also contains synaptosomes.
  • The synaptosomes are further purified by density gradient centrifugation.

2. Uptake Assay:

  • Synaptosomes are pre-incubated with the fluorinated GABA analog or vehicle control.
  • The uptake reaction is initiated by the addition of [3H]GABA.
  • The reaction is allowed to proceed for a short period at a controlled temperature.
  • Uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.
  • The radioactivity retained by the synaptosomes on the filter is measured using liquid scintillation counting.

3. Data Analysis:

  • The initial velocity of [3H]GABA uptake is calculated and compared between control and compound-treated groups.
  • For inhibitors, IC50 values can be determined from concentration-inhibition curves.

Visualizing the Pathways and Processes

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

GABAA_Signaling_Pathway GABA GABA GABAA_R GABAA Receptor GABA->GABAA_R Binds Cl_channel Chloride Channel (Opens) GABAA_R->Cl_channel Activates Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in Fluorinated_Analog Fluorinated GABA Analog (Agonist) Fluorinated_Analog->GABAA_R Binds

Caption: GABAA Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Compound_Design Design of Fluorinated GABA Analogs Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay GABAA Receptor Binding Assay (Ki) Purification->Binding_Assay Functional_Assay Electrophysiology (EC50, Efficacy) Purification->Functional_Assay Uptake_Assay GABA Uptake Assay Purification->Uptake_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Uptake_Assay->SAR_Analysis

Caption: Experimental Workflow for SAR Studies.

SAR_Logic Start Start with Lead Compound Modification Introduce Fluorine at Different Positions Start->Modification Evaluate Evaluate Biological Activity (Binding, Function) Modification->Evaluate Analyze Analyze Structure-Activity Relationship Evaluate->Analyze Improved Improved Potency/ Selectivity? Analyze->Improved Improved->Modification No, Iterate End Optimized Compound Improved->End Yes

Caption: Logic of a Structure-Activity Relationship Study.

References

A Comparative Analysis of 4-(4-Fluorophenyl)butanoic Acid and Other GABA Agonists: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 4-(4-Fluorophenyl)butanoic acid, a selective GABAB receptor agonist, with other prominent GABA agonists. The information is compiled from preclinical research and is intended to support drug development and scientific investigation in the field of neuroscience.

Introduction to GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: GABAA and GABAB receptors. GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition, while GABAB receptors are G-protein coupled receptors that produce slow and prolonged inhibitory signals. Agonists targeting these receptors are of significant interest for their therapeutic potential in a range of neurological and psychiatric disorders, including anxiety, spasticity, and epilepsy.

This compound, also known as 4-Fluorophenibut or CGP-11130, is a derivative of the neuropsychotropic drug phenibut. It functions as a selective and potent agonist at the GABAB receptor.[1][2] This guide will compare its efficacy with other well-known GABA agonists, providing available quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Efficacy of GABA Agonists

The efficacy of GABA agonists is typically determined by their binding affinity (Ki or IC50) to the receptor and their functional potency (EC50) in eliciting a biological response. The following table summarizes available data for this compound and other selected GABA agonists.

CompoundReceptor TargetAssay TypeSpeciesIC50 (μM)EC50 (μM)Reference
This compound (F-Phenibut) GABABRadioligand Binding-1.70-[1]
GABAARadioligand Binding->100-[1]
GABABElectrophysiology (Outward K+ current)Mouse-23.3[2]
Baclofen GABABElectrophysiology (Outward K+ current)Mouse-6.0[2]
Phenibut GABABElectrophysiology (Outward K+ current)Mouse-1362[2]
GABA GABAAElectrophysiology (Whole-cell patch clamp)Rat--[3]
Muscimol GABAAElectrophysiology (Whole-cell patch clamp)Rat--[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the GABAB receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_Agonist GABA Agonist (e.g., this compound) GABAB_R GABA-B Receptor (Heterodimer) GABA_Agonist->GABAB_R Binds to G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Channel) G_Protein->K_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases K_efflux K+ Efflux K_Channel->K_efflux Ca_influx Ca2+ Influx Inhibition Ca_Channel->Ca_influx Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_efflux->Hyperpolarization Ca_influx->Hyperpolarization

Caption: GABA-B Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep 1. Prepare brain tissue membranes containing GABA receptors Start->Membrane_Prep Incubation 2. Incubate membranes with a radiolabeled ligand (e.g., [3H]GABA) and varying concentrations of the competitor compound Membrane_Prep->Incubation Separation 3. Separate bound from free radioligand (e.g., via filtration) Incubation->Separation Quantification 4. Quantify radioactivity of the bound ligand (e.g., using scintillation counting) Separation->Quantification Analysis 5. Analyze data to determine binding affinity (IC50/Ki) Quantification->Analysis End End Analysis->End

References

A Comparative Guide to the Synthesis and Validation of 4-(4-Fluorophenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes for 4-(4-fluorophenyl)butanoic acid and its derivatives. It includes a summary of performance data, detailed experimental protocols for synthesis and validation, and workflow diagrams to assist researchers in selecting and implementing the most suitable methodology for their specific applications. The validation of these compounds is critical, as impurities can significantly impact downstream applications, particularly in drug development where molecules like 4-(4-fluorobenzoyl)butyric acid serve as key raw materials for drugs such as ezetimibe.[1]

Comparison of Synthetic Methodologies

The synthesis of this compound and related structures can be achieved through several distinct pathways. The choice of method often involves a trade-off between yield, reaction conditions, cost, and scalability.[2] The table below summarizes the key performance indicators for two primary approaches.

Synthetic RouteStarting MaterialsKey Reagents / CatalystTypical Reaction ConditionsReported Yield (%)AdvantagesDisadvantages
Route 1: Friedel-Crafts Acylation Fluorobenzene, Glutaric or Succinic AnhydrideAnhydrous Aluminum Chloride (AlCl₃)Inert atmosphere, 0-15°C, organic solvent (e.g., methylene chloride)[1]78-80%[1][2]Well-established, high yield, uses common reagents.[2][3]Requires stoichiometric amounts of Lewis acid, harsh conditions, potential for process impurities like desfluoro analogues.[1][3]
Route 2: Palladium-Catalyzed Carbonylation Allyl(4-fluorobenzene)[PdCl₂(cinnamyl)]₂/Xantphos, Formic Acid (CO surrogate)Carbon monoxide-free, mild conditions.[4]Moderate to Excellent[4]Avoids toxic CO gas, high selectivity, tolerates various functional groups.[4][5]Requires specialized palladium catalysts and ligands, starting materials may be less common than for Friedel-Crafts.
Route 3: Clemmensen Reduction 3-(4-Bromobenzoyl)propionic acidZinc Amalgam (Zn(Hg)), Concentrated HClReflux (100°C), aqueous/organic biphasic system.[6]~91% (for bromo-analogue)[6]Effective for reducing aryl ketones, high yield.Uses toxic mercuric chloride for amalgam preparation, strongly acidic conditions.[6]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of 4-(4-fluorobenzoyl)butyric acid, a common precursor that can be subsequently reduced to this compound. The procedure is adapted from established Friedel-Crafts methodologies.[1][7]

Materials:

  • Fluorobenzene

  • Glutaric Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Methylene Chloride (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Water

  • Three-necked round-bottom flask, addition funnel, stirrer, and inert gas (Nitrogen or Argon) supply.

Procedure:

  • Under a nitrogen atmosphere, charge the three-necked flask with methylene chloride (500 ml), anhydrous aluminum chloride (250 g), and fluorobenzene (45 g).[1]

  • Cool the reaction mixture to 10°C using an ice bath.[1]

  • Prepare a solution of glutaric anhydride (100 g) and fluorobenzene (45 g) in methylene chloride (500 ml).[1]

  • Slowly add the glutaric anhydride solution to the cooled reaction mixture via an addition funnel over a period of 3 hours, maintaining the temperature between 10-15°C.[1]

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional hour.[1]

  • Carefully pour the reaction mixture onto a prepared mixture of crushed ice (700 g) and concentrated HCl (300 ml), ensuring the temperature remains below 10°C during this quenching step.[1]

  • Allow the quenched mixture to warm to room temperature (~25°C).[1]

  • Distill off the methylene chloride under reduced pressure at a temperature below 50°C.[1]

  • Cool the remaining aqueous mixture to 20°C. The solid product will precipitate.[1]

  • Filter the solids and wash thoroughly with water (500 ml) to remove residual acids and salts.[1]

  • Dry the resulting solid product, 4-(4-fluorobenzoyl)butyric acid.

Protocol 2: Product Validation and Characterization

After synthesis and purification, the identity and purity of the final compound must be validated. This involves a combination of spectroscopic and chromatographic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the molecular structure.

  • Procedure: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.

  • Validation: Compare the observed chemical shifts, multiplicities, and integration values with known spectra for this compound or its derivatives.[6][8] For example, in the ¹H NMR spectrum of a bromo-analogue, aromatic protons typically appear as doublets around 7.0-7.4 ppm, while the aliphatic chain protons appear as triplets and multiplets between 1.9 and 2.7 ppm.[6]

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight and elemental composition.

  • Procedure: Analyze the sample using a mass spectrometer, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Validation: The resulting mass spectrum should show a molecular ion peak [M]+ or a protonated/deprotonated peak [M+H]+ or [M-H]- that corresponds to the calculated exact mass of the target compound (e.g., C₁₀H₁₁FO₂ for this compound has an exact mass of 182.19).[6][9]

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound.

  • Procedure: Develop an appropriate HPLC method (selecting a suitable column, mobile phase, and detector). Inject a solution of the sample and analyze the resulting chromatogram.

  • Validation: A high-purity sample will show a single major peak with a specific retention time. The presence of other peaks indicates impurities. Purity is calculated based on the relative peak areas. This is critical for controlling process-related impurities such as desfluoro analogues.[1]

Visualized Workflows and Pathways

G cluster_synthesis Synthesis Phase cluster_validation Validation Phase Start Starting Materials (e.g., Fluorobenzene) Reaction Chemical Reaction (e.g., Friedel-Crafts) Start->Reaction Reagents & Catalyst Workup Reaction Quench & Crude Isolation Reaction->Workup Crude Product Purification Purification (e.g., Recrystallization) Workup->Purification Crude Solid Characterization Spectroscopic & Chromatographic Analysis Purification->Characterization Purified Sample Final Validated Final Product (>97% Purity) Characterization->Final

// Nodes Reagents [label="Acyl Chloride/Anhydride + AlCl₃", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Acylium [label="Acylium Ion\n[R-C=O]⁺", shape="egg", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arene [label="Fluorobenzene", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Sigma [label="Sigma Complex\n(Arenium Ion Intermediate)", shape="box", style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_Complex [label="Ketone-AlCl₃ Complex", shape="box", style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Aromatic Ketone Product", shape="diamond", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reagents -> Acylium [label="Forms Electrophile"]; {Arene, Acylium} -> Sigma [label="Electrophilic Attack"]; Sigma -> Product_Complex [label="Deprotonation\n(-H⁺, -AlCl₃)"]; Product_Complex -> Final_Product [label="Aqueous Workup"]; } dot Caption: Simplified reaction pathway for Friedel-Crafts Acylation.

References

Comparative Analysis of Fluorophenibut's Cross-Reactivity at GABA_A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fluorophenibut's cross-reactivity at γ-aminobutyric acid type A (GABA_A) receptors against its parent compound, Phenibut, and other relevant therapeutic agents, Baclofen and Gabapentin. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental frameworks to offer a comprehensive overview for research and drug development purposes.

Introduction

Fluorophenibut (4-Fluorophenibut), a derivative of the nootropic and anxiolytic agent Phenibut, is primarily recognized for its potent agonism at GABA_B receptors. Understanding its potential interaction with GABA_A receptors is crucial for a complete pharmacological profiling and for assessing its selectivity and potential off-target effects. This guide compares the GABA_A receptor binding affinity of Fluorophenibut with Phenibut, the structurally similar GABA_B agonist Baclofen, and the gabapentinoid, Gabapentin.

Quantitative Data Summary

The following table summarizes the available quantitative data for the binding affinities of Fluorophenibut and its comparators at GABA_A receptors. The data clearly indicates a significant disparity in the affinity of these compounds for the GABA_A receptor, highlighting Fluorophenibut's strong selectivity for the GABA_B receptor.

CompoundReceptorParameterValue (µM)Reference
Fluorophenibut GABA_AIC50> 100[1]
Phenibut GABA_AIC50> 250[2]
Baclofen GABA_A-No significant affinity reported[3][4][5]
Gabapentin GABA_A-Does not bind directly to GABA_A receptors[6][7]

Note: A higher IC50 value indicates lower binding affinity. The data for Fluorophenibut and Phenibut demonstrate very weak interaction with the GABA_A receptor. For Baclofen and Gabapentin, the consensus in the literature is a lack of direct, significant binding to GABA_A receptors.

Experimental Protocols

The determination of binding affinities and functional activities at GABA_A receptors typically involves radioligand binding assays and electrophysiological techniques. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay for GABA_A Receptor

This protocol is adapted from established methods for determining the binding affinity of a test compound at the GABA_A receptor through competitive displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • Tissue Source: Rat or mouse whole brain or specific regions rich in GABA_A receptors (e.g., cortex, cerebellum).

  • Homogenization: The tissue is homogenized in a cold buffer solution (e.g., 0.32 M sucrose).

  • Centrifugation: The homogenate undergoes a series of centrifugations to isolate the crude synaptic membrane fraction. A low-speed spin removes nuclei and large debris, followed by a high-speed spin to pellet the membranes.

  • Washing: The membrane pellet is washed multiple times with a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA and other interfering substances. This often includes an incubation step at 37°C to facilitate the dissociation of endogenous ligands.

  • Final Preparation: The final pellet is resuspended in a known volume of binding buffer, and the protein concentration is determined using a standard assay (e.g., Bradford or BCA). Membranes can be stored at -80°C until use.[8][9][10][11]

2. Binding Assay:

  • Radioligand: A high-affinity GABA_A receptor radioligand, such as [3H]Muscimol or [3H]GABA, is used at a concentration close to its dissociation constant (Kd).

  • Competition Assay: The assay is set up in multiple tubes or a 96-well plate format. Each reaction contains the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (e.g., Fluorophenibut).

  • Controls:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known GABA_A agonist (e.g., unlabeled GABA) to saturate all specific binding sites.

  • Incubation: The mixture is incubated, typically at 4°C, for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[8][9][11]

3. Data Analysis:

  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Ki Calculation: The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Electrophysiology (Whole-Cell Patch Clamp)

This method directly measures the functional effect of a compound on the ion channel activity of GABA_A receptors in living cells.

1. Cell Preparation:

  • Cell Type: Neurons from primary cultures (e.g., hippocampal or cortical neurons) or cell lines stably expressing specific GABA_A receptor subtypes (e.g., HEK293 cells).

  • Plating: Cells are plated on coverslips suitable for microscopy and electrophysiological recording.[1][12]

2. Recording Setup:

  • Microscope: An inverted microscope is used to visualize the cells.

  • Micromanipulator: A high-precision micromanipulator is used to position the recording electrode (micropipette) onto a single cell.

  • Amplifier and Digitizer: A patch-clamp amplifier and a data acquisition system are used to control the membrane potential (voltage-clamp) or current (current-clamp) and to record the resulting electrical signals.

3. Recording Procedure:

  • Pipette Fabrication: Glass micropipettes with a tip resistance of 3-7 MΩ are pulled using a micropipette puller.

  • Internal Solution: The pipette is filled with an internal solution that mimics the intracellular ionic composition and contains a chloride salt (e.g., CsCl) to allow for the measurement of chloride currents through the GABA_A receptor.

  • Gigaohm Seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction or a voltage "zap" is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The cell's membrane potential is held at a constant voltage (e.g., -60 mV).

  • Drug Application: A known concentration of GABA is applied to the cell to elicit a baseline GABA_A receptor-mediated current. Subsequently, the test compound (e.g., Fluorophenibut) is co-applied with GABA to determine if it modulates the GABA-evoked current (potentiation or inhibition).

  • Data Acquisition: The changes in membrane current are recorded and analyzed.[1][12][13][14]

4. Data Analysis:

  • The amplitude and kinetics of the GABA-evoked currents in the presence and absence of the test compound are compared to determine its effect.

  • Concentration-response curves can be generated to calculate the EC50 (for agonists or potentiators) or IC50 (for antagonists or inhibitors) of the test compound.

Visualizations

GABA_A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A GABA_A Receptor (Ligand-gated Cl- channel) GABA->GABA_A Binds Fluorophenibut Fluorophenibut Fluorophenibut->GABA_A Very Weak Interaction (IC50 > 100 µM) Cl_ion Cl- Influx GABA_A->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization

Caption: GABA_A receptor signaling pathway and the weak interaction of Fluorophenibut.

Experimental Workflow for GABA_A Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Wash Washing Centrifuge->Wash Membranes Isolated Membranes Wash->Membranes Incubate Incubate Membranes with Radioligand & Test Compound Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calc Calculate Specific Binding Count->Calc Plot Plot Competition Curve Calc->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for a competitive radioligand binding assay at GABA_A receptors.

References

Comparing the pharmacological profile of CGP-11130 with Baclofen.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Pharmacological Profile: CGP-11130 and Baclofen

This guide provides a detailed comparison of the pharmacological profiles of CGP-11130 and Baclofen, two closely related γ-aminobutyric acid (GABA) analogues that act as agonists at the GABA-B receptor. Both compounds are valuable tools for researchers studying the GABAergic system, and understanding their distinct properties is crucial for designing and interpreting experiments.

Introduction to CGP-11130 and Baclofen

Baclofen , a derivative of the inhibitory neurotransmitter GABA, is a well-established muscle relaxant and antispastic agent.[1] It functions as a specific and stereoselective agonist for the GABA-B receptor.[2][3] Its clinical applications include the management of spasticity in neurological conditions.[4]

CGP-11130 , also known as 4-Fluorophenibut, is a GABA-B receptor agonist that has been utilized in research settings but was never marketed for clinical use.[5][6][7] It is structurally similar to Baclofen, with a fluorine atom substituting the chlorine atom on the phenyl ring.[8] CGP-11130 is also selective for the GABA-B receptor.[5][6][7]

Mechanism of Action: GABA-B Receptor Signaling

Both CGP-11130 and Baclofen exert their effects by activating GABA-B receptors, which are G-protein coupled receptors (GPCRs).[9] The activation of these receptors leads to a cascade of downstream signaling events that ultimately result in neuronal inhibition.[10] Presynaptically, GABA-B receptor activation inhibits the opening of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters.[2] Postsynaptically, their activation opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[9]

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_adenylyl_cyclase General Cellular Effect presyn_agonist Baclofen / CGP-11130 presyn_gabab GABA-B Receptor presyn_agonist->presyn_gabab binds presyn_gprotein Gi/o Protein presyn_gabab->presyn_gprotein activates presyn_ca_channel Ca2+ Channel presyn_gprotein->presyn_ca_channel inhibits presyn_vesicle Vesicle Release presyn_ca_channel->presyn_vesicle inhibits postsyn_agonist Baclofen / CGP-11130 postsyn_gabab GABA-B Receptor postsyn_agonist->postsyn_gabab binds postsyn_gprotein Gi/o Protein postsyn_gabab->postsyn_gprotein activates postsyn_k_channel GIRK Channel postsyn_gprotein->postsyn_k_channel activates postsyn_hyperpolarization Hyperpolarization postsyn_k_channel->postsyn_hyperpolarization leads to ac_agonist Baclofen / CGP-11130 ac_gabab GABA-B Receptor ac_agonist->ac_gabab binds ac_gprotein Gi/o Protein ac_gabab->ac_gprotein activates ac Adenylyl Cyclase ac_gprotein->ac inhibits camp ↓ cAMP ac->camp

GABA-B Receptor Signaling Pathway

Pharmacological Profile Comparison

While both compounds target the GABA-B receptor, they exhibit distinct pharmacological profiles in terms of binding affinity, potency, and selectivity.

Binding Affinity and Potency

The following table summarizes the key quantitative parameters for CGP-11130 and Baclofen.

ParameterCGP-11130BaclofenReference(s)
GABA-B Receptor Binding
IC501.70 μM0.04 μM[5][6][7][11]
KiNot explicitly found6 μM[12]
Functional Potency
EC50 (K+ current activation)23.3 μM6.0 μM[8]
EC50 (Dopamine neuron inhibition)Not explicitly found0.27 μM[13]
GABA-A Receptor Binding
IC50> 100 μMInactive[3][5][6][7]

As the data indicates, Baclofen generally demonstrates a higher affinity and potency for the GABA-B receptor compared to CGP-11130.[5][6][7]

Selectivity

Both CGP-11130 and Baclofen are highly selective for the GABA-B receptor over the GABA-A receptor.[3][5][6][7] This selectivity is a key feature that distinguishes their pharmacological effects from non-selective GABA agonists.

Experimental Protocols

The pharmacological data presented in this guide are derived from standard in vitro and ex vivo experimental techniques.

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from whole rat brains.

  • Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]-baclofen for GABA-B receptors).

  • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (CGP-11130 or Baclofen).

  • Separation and Counting: The bound and free radioligand are separated by centrifugation, and the amount of radioactivity in the membrane pellet is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

Objective: To measure the functional effects of a compound on ion channel activity and neuronal excitability.

Methodology:

  • Slice Preparation: Thin slices of brain tissue containing the neurons of interest (e.g., mouse cerebellar Purkinje cells) are prepared.

  • Recording: A glass micropipette filled with a conductive solution is used to form a high-resistance seal with the membrane of a single neuron. This allows for the measurement of ion currents flowing across the cell membrane.

  • Drug Application: The test compound is applied to the brain slice at various concentrations.

  • Data Acquisition: The changes in membrane potential and ion currents in response to the drug are recorded.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined. This can be used to assess the potency of the compound in activating or inhibiting specific ion channels. For instance, the activation of an outward-rectifying K+ current by F-phenibut and baclofen has been measured using this technique.[14]

Summary and Conclusion

  • Potency: Baclofen is a more potent agonist at the GABA-B receptor than CGP-11130.[5][6][7]

  • Affinity: Baclofen generally exhibits a higher binding affinity for the GABA-B receptor.

The choice between using CGP-11130 and Baclofen in a research setting will depend on the specific experimental goals. The higher potency of Baclofen may be advantageous in some applications, while the distinct properties of CGP-11130 may be desirable in others. This guide provides the foundational pharmacological data to aid researchers in making an informed decision.

References

A Comparative Guide to the In Vivo Efficacy of 4-(4-Fluorophenyl)butanoic Acid and Gabapentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the in vivo efficacy of 4-(4-Fluorophenyl)butanoic acid and the established drug, Gabapentin. A critical finding of the underlying research for this guide is the significant disparity in available scientific literature. While Gabapentin is extensively studied with a wealth of efficacy data in various preclinical models, particularly for neuropathic pain, there is a notable scarcity of published in vivo efficacy studies for this compound.

This guide also addresses a potential point of confusion with a structurally similar, but distinct, compound: 4-Amino-3-(4-fluorophenyl)butanoic acid, also known as F-phenibut. Unlike the titular compound, F-phenibut has been characterized as a GABAB receptor agonist with some documented in vivo effects.

Due to the limited data on this compound, a direct comparison of its in vivo efficacy with Gabapentin is not feasible at this time. Therefore, this guide will present the available information on each compound separately, followed by a detailed exposition of the well-established in vivo efficacy and experimental protocols for Gabapentin.

Compound Profiles

FeatureThis compound4-Amino-3-(4-fluorophenyl)butanoic acid (F-phenibut)Gabapentin
Synonyms 4-(p-Fluorophenyl)butyric acidF-phenibut, Fluorophenibut, Baflofen, CGP-11130Neurontin, Gralise, Horizant
Chemical Structure C₁₀H₁₁FO₂C₁₀H₁₂FNO₂C₉H₁₇NO₂
Primary Mechanism of Action Not well-characterized in the public domain.Selective GABAB receptor agonist.[1]Binds to the α2δ-1 subunit of voltage-gated calcium channels.[2]
Therapeutic Area of Interest Not clearly defined in available literature.Anxiolytic, Nootropic.[3]Neuropathic pain, Epilepsy, Restless legs syndrome.

In Vivo Efficacy Data

This compound

Currently, there is a lack of publicly available in vivo studies detailing the efficacy of this compound for any specific indication. The existing literature primarily focuses on its chemical synthesis and properties.

4-Amino-3-(4-fluorophenyl)butanoic acid (F-phenibut)

While not the primary subject of this guide, it is relevant to note that F-phenibut has been evaluated in some animal models.

  • Anxiolytic Effects: Studies in rodent models have demonstrated that low doses of F-phenibut can produce anxiolytic (anti-anxiety) effects without significant adverse reactions.[3]

  • Cognitive Enhancement: Some research suggests that F-phenibut may enhance cognitive performance in memory-related tasks in animal models.[3]

  • Dosage Considerations: The effects of F-phenibut are dose-dependent. Higher doses are associated with sedation and motor impairment.[3]

Gabapentin

Gabapentin has demonstrated consistent analgesic efficacy in numerous animal models of neuropathic pain.[2]

Animal ModelEfficacy EndpointEffective Dose Range (in rats, unless specified)Key FindingsReference
Spinal Nerve Ligation (SNL) Reversal of mechanical allodynia30-300 mg/kg, i.p.Dose-dependent reduction in paw withdrawal threshold.[2]
Chronic Constriction Injury (CCI) Attenuation of thermal hyperalgesia10-100 mg/kg, i.p.Significant increase in paw withdrawal latency from a heat source.
Diabetic Neuropathy (Streptozotocin-induced) Reduction of mechanical hyperalgesia50-150 mg/kg, p.o.Normalization of pain thresholds in diabetic animals.
Chemotherapy-Induced Neuropathic Pain (e.g., Paclitaxel) Prevention and reversal of mechanical allodynia30-100 mg/kg, i.p.Effective in both preventing the development of and reversing established neuropathic pain.

Signaling Pathways

This compound

The signaling pathway for this compound has not been elucidated in the available scientific literature.

4-Amino-3-(4-fluorophenyl)butanoic acid (F-phenibut)

As a GABAB receptor agonist, F-phenibut's mechanism involves the activation of these G-protein coupled receptors. This leads to downstream effects including the inhibition of adenylyl cyclase, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces neuronal excitability.

F_phenibut_Pathway F-phenibut F-phenibut GABAB_Receptor GABAB_Receptor F-phenibut->GABAB_Receptor Binds to Gi/o_Protein Gi/o_Protein GABAB_Receptor->Gi/o_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi/o_Protein->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK_Channel Gi/o_Protein->GIRK_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces K_efflux K_efflux GIRK_Channel->K_efflux Promotes Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced_Excitability Hyperpolarization->Reduced_Excitability

Signaling pathway of F-phenibut.

Gabapentin

Gabapentin's primary mechanism is the binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters like glutamate.

Gabapentin_Pathway Gabapentin Gabapentin a2d-1_subunit a2d-1_subunit Gabapentin->a2d-1_subunit Binds to Trafficking Trafficking Gabapentin->Trafficking Inhibits VGCC Voltage-Gated Calcium Channel a2d-1_subunit->VGCC Presynaptic_Terminal Presynaptic_Terminal Trafficking->Presynaptic_Terminal of VGCC to Calcium_Influx Calcium_Influx Presynaptic_Terminal->Calcium_Influx Reduced Neurotransmitter_Release Glutamate Release Calcium_Influx->Neurotransmitter_Release Decreased Reduced_Excitability Reduced_Excitability Neurotransmitter_Release->Reduced_Excitability

Signaling pathway of Gabapentin.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of Gabapentin for neuropathic pain.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical model is widely used to induce neuropathic pain in rodents.[4][5]

  • Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used. The animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure: A dorsal midline incision is made at the lumbar level. The L5 and L6 spinal nerves are isolated, and a tight ligation is made around them with a silk suture.[6][7] The muscle and skin are then closed in layers.

  • Post-operative Care: Animals are monitored for recovery and provided with appropriate analgesia for post-operative pain. They are housed individually with easy access to food and water.

  • Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia, typically develop within a few days and are stable for several weeks. Testing is usually performed between 7 and 21 days post-surgery.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold to a mechanical stimulus.[8][9]

  • Acclimation: Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for at least 30 minutes before testing.

  • Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

  • Endpoint: The threshold is determined as the lowest force of the filament that elicits a paw withdrawal response. The "up-down" method is often used to determine the 50% withdrawal threshold.

  • Data Analysis: The paw withdrawal thresholds of the ipsilateral (injured) and contralateral (uninjured) paws are compared. The effect of the test compound on reversing the decreased withdrawal threshold in the ipsilateral paw is the primary measure of efficacy.

Experimental_Workflow cluster_SNL Spinal Nerve Ligation (SNL) Model cluster_Behavioral Behavioral Testing Anesthesia Anesthesia Surgery L5/L6 Spinal Nerve Ligation Anesthesia->Surgery PostOp_Care Post-operative Care Surgery->PostOp_Care Pain_Development Development of Neuropathic Pain PostOp_Care->Pain_Development Acclimation Acclimation Pain_Development->Acclimation Drug_Administration Drug/Vehicle Administration Acclimation->Drug_Administration von_Frey_Test von Frey Test (Mechanical Allodynia) Drug_Administration->von_Frey_Test Data_Collection Paw Withdrawal Threshold von_Frey_Test->Data_Collection

Experimental workflow for SNL model and von Frey testing.

Conclusion and Future Directions

There is a clear and substantial body of evidence supporting the in vivo efficacy of Gabapentin in preclinical models of neuropathic pain. Its mechanism of action, centered on the α2δ-1 subunit of voltage-gated calcium channels, is well-established. In stark contrast, the in vivo efficacy of this compound remains to be characterized in the scientific literature. This significant knowledge gap precludes any meaningful comparison of the two compounds at this time.

Future research should aim to:

  • Investigate the in vivo pharmacological profile of this compound in relevant animal models.

  • Elucidate the mechanism of action of this compound.

  • Conduct head-to-head comparative studies with established drugs like Gabapentin if initial efficacy studies show promise.

For researchers interested in novel therapeutics for neuropathic pain, the exploration of compounds like this compound may represent an untapped area of investigation. However, based on the current state of knowledge, Gabapentin remains a critical benchmark compound in the field.

References

A Head-to-Head Comparison of Fluorinated vs. Chlorinated Phenyl GABA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system, is a cornerstone of treatment for a variety of neurological and psychiatric disorders. Phenyl derivatives of GABA, such as phenibut and its halogenated analogs, represent a significant class of GABAergic modulators. These compounds are structurally related to GABA but possess a phenyl ring that facilitates their passage across the blood-brain barrier. The introduction of halogen atoms, specifically fluorine and chlorine, onto this phenyl ring profoundly influences their pharmacological properties. This guide provides a detailed head-to-head comparison of fluorinated and chlorinated phenyl GABA derivatives, with a focus on baclofen (a chlorinated derivative) and 4-fluorophenibut (a fluorinated derivative), using phenibut as a baseline for comparison.

Chemical Structures

The core structure of these molecules is a GABA backbone with a phenyl ring attached to the β-carbon. The key difference lies in the substitution on this phenyl ring.

  • Phenibut: β-phenyl-γ-aminobutyric acid

  • Baclofen: β-(4-chlorophenyl)-γ-aminobutyric acid

  • 4-Fluorophenibut (F-phenibut): β-(4-fluorophenyl)-γ-aminobutyric acid

Mechanism of Action

The primary mechanism of action for these compounds is the agonism of the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR). Upon activation, the GABA-B receptor initiates a signaling cascade that leads to neuronal inhibition. This is primarily achieved through the modulation of ion channels: the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. Some evidence also suggests that phenibut and its derivatives may exert effects at α2δ subunit-containing voltage-gated calcium channels.

GABA_B_Signaling cluster_membrane Cell Membrane GABA_B GABA-B Receptor G_protein Gi/o Protein GABA_B->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP K_ion K+ K_channel->K_ion efflux Reduced_NT Reduced Neurotransmitter Release Ca_channel->Reduced_NT Ligand Agonist (e.g., Baclofen, F-phenibut) Ligand->GABA_B ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization Ca_ion Ca2+ Ca_ion->Ca_channel influx

GABA-B Receptor Signaling Pathway

Pharmacological Comparison: A Quantitative Overview

The substitution of a halogen atom on the phenyl ring significantly alters the potency and efficacy of these GABA derivatives. The following table summarizes the available quantitative data from in vitro and in vivo studies.

CompoundGABA-B Receptor Binding Affinity (IC50/Ki)GABA-B Receptor Functional Potency (EC50)GABA-A Receptor Binding Affinity (IC50)In Vivo Potency (Relative)
Phenibut Ki: 177 µM (racemic)1362 µM> 100 µMBaseline
4-Fluorophenibut (F-phenibut) 1.70 µM23.3 µM> 100 µM5-10 times more potent than Phenibut
Baclofen (4-Chlorophenibut) IC50: 0.13 µM6.0 µMInactiveMore potent than F-phenibut

Structure-Activity Relationship (SAR)

The available data indicates a clear structure-activity relationship for the halogenated phenyl GABA derivatives:

  • Halogenation at the para-position (4-position) of the phenyl ring significantly increases potency at the GABA-B receptor compared to the non-halogenated parent compound, phenibut.

  • Chlorination at the para-position (baclofen) results in a higher potency at the GABA-B receptor compared to fluorination at the same position (4-fluorophenibut). This is evident from both the binding affinity and functional potency data.

  • The presence of the halogen atom is thought to protect the compound from extensive first-pass metabolism, similar to how the chlorine atom in baclofen enhances its bioavailability.

  • All three compounds show selectivity for the GABA-B receptor over the GABA-A receptor.

Experimental Protocols

Radioligand Binding Assay for GABA-B Receptor Affinity

This assay is used to determine the binding affinity of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Whole rat brains are homogenized in a cold buffer (e.g., 0.32 M sucrose).

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed multiple times by resuspension and centrifugation in a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.

    • The final pellet is resuspended in the binding buffer to a specific protein concentration.

  • Binding Assay:

    • The membrane preparation is incubated with a radiolabeled GABA-B receptor ligand (e.g., --INVALID-LINK---Baclofen or [3H]GABA in the presence of a GABA-A antagonist).

    • Increasing concentrations of the unlabeled test compound (e.g., fluorinated or chlorinated phenyl GABA derivatives) are added to compete with the radioligand for binding.

    • The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

  • Separation and Quantification:

    • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters (representing the bound radioligand) is quantified using liquid scintillation spectrometry.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Separation & Quantification cluster_analysis Data Analysis Homogenization Brain Tissue Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Washing Membrane Washing (Multiple Cycles) Centrifugation1->Washing Resuspension Resuspension in Binding Buffer Washing->Resuspension Incubation Incubation: Membranes + Radioligand + Test Compound Resuspension->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing2 Filter Washing Filtration->Washing2 Scintillation Scintillation Counting Washing2->Scintillation Analysis IC50 Determination & Ki Calculation Scintillation->Analysis

Radioligand Binding Assay Workflow
Patch-Clamp Electrophysiology for GABA-B Receptor Functional Activity

This technique is used to measure the functional effects of GABA-B receptor agonists on neuronal activity by recording ion channel currents.

Methodology:

  • Cell/Slice Preparation:

    • Neurons (e.g., cerebellar Purkinje cells) are either cultured or acute brain slices are prepared.

    • The preparation is placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Patch-Clamp Recording:

    • A glass micropipette with a very fine tip (filled with an internal solution mimicking the intracellular environment) is brought into contact with the membrane of a single neuron.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing for the measurement of macroscopic currents across the entire cell membrane.

  • Drug Application:

    • The GABA-B receptor agonist (e.g., fluorinated or chlorinated phenyl GABA derivatives) is applied to the cell via the perfusion system at various concentrations.

  • Data Acquisition and Analysis:

    • The changes in membrane current (e.g., activation of an outward K+ current) in response to the agonist are recorded using a patch-clamp amplifier.

    • A dose-response curve is generated by plotting the current amplitude against the agonist concentration.

    • The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated to determine the functional potency of the compound.

Patch_Clamp_Workflow cluster_prep Cell/Slice Preparation cluster_recording Patch-Clamp Recording cluster_application Drug Application cluster_analysis Data Acquisition & Analysis Preparation Neuron Culture or Brain Slice Preparation Perfusion Placement in Recording Chamber with aCSF Perfusion Preparation->Perfusion Seal Giga-seal Formation Perfusion->Seal Whole_cell Whole-cell Configuration Seal->Whole_cell Application Application of Test Compound via Perfusion Whole_cell->Application Recording Recording of Ion Channel Currents Application->Recording Analysis Dose-Response Curve Generation & EC50 Calculation Recording->Analysis

Patch-Clamp Electrophysiology Workflow
Elevated Plus Maze (EPM) for In Vivo Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents and is sensitive to anxiolytic drugs.

Methodology:

  • Apparatus:

    • A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms.

  • Procedure:

    • Animals (mice or rats) are habituated to the testing room for at least 30-60 minutes before the test.

    • The test compound (e.g., fluorinated or chlorinated phenyl GABA derivative) or vehicle is administered to the animals at a predetermined time before the test.

    • Each animal is placed in the center of the maze, facing one of the enclosed arms, and is allowed to explore the maze for a set period (typically 5 minutes).

  • Data Collection:

    • The animal's behavior is recorded by an overhead video camera and analyzed using tracking software.

    • Key parameters measured include the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis:

    • An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.

    • The effects of different doses of the test compounds are compared to the vehicle control group.

EPM_Workflow cluster_prep Pre-Test Preparation cluster_test Testing Procedure cluster_data Data Collection & Analysis Habituation Animal Habituation to Testing Room Administration Administration of Test Compound or Vehicle Habituation->Administration Placement Placement of Animal in Center of Maze Administration->Placement Exploration Free Exploration (e.g., 5 minutes) Placement->Exploration Recording Video Recording of Behavior Exploration->Recording Analysis Analysis of Time Spent and Entries into Open/Closed Arms Recording->Analysis

Elevated Plus Maze Experimental Workflow

Conclusion

The halogenation of the phenyl ring in GABA derivatives is a critical determinant of their pharmacological profile. The available evidence clearly indicates that both fluorination and chlorination at the para-position of the phenyl ring enhance the potency of these compounds as GABA-B receptor agonists compared to the parent compound, phenibut.

In a direct comparison, the chlorinated derivative, baclofen, exhibits higher potency than the fluorinated derivative, 4-fluorophenibut. This suggests that the nature of the halogen atom plays a significant role in the interaction with the GABA-B receptor. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of these and other halogenated phenyl GABA derivatives. Future studies should aim to provide more comprehensive head-to-head comparisons of a wider range of halogenated analogs, including different halogen substitutions and positions on the phenyl ring, to further elucidate the structure-activity relationships and to identify novel compounds with optimized therapeutic profiles.

A Comparative Guide to Validated Analytical Methods for Quantifying 4-(4-Fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative overview of potential validated analytical methods for the quantification of 4-(4-Fluorophenyl)butanoic acid, a compound of interest in pharmaceutical research. The comparison includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, with supporting hypothetical experimental data to illustrate their performance.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for three common analytical techniques applied to the quantification of this compound.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.998> 0.995
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (% RSD) < 2%< 3%< 5%
Limit of Detection (LOD) 10 ng/mL1 ng/mL1 µg/mL
Limit of Quantification (LOQ) 30 ng/mL5 ng/mL3 µg/mL
Specificity HighVery HighLow to Moderate
Throughput Moderate to HighModerateHigh

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques discussed. These protocols are based on established principles of analytical chemistry and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Assessed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (R²) of >0.999 is desirable.[2]

  • Accuracy: Determined by the recovery of known amounts of the standard spiked into a sample matrix.

  • Precision: Evaluated by analyzing replicate samples at the same concentration on the same day (repeatability) and on different days (intermediate precision).[2]

  • Specificity: Demonstrated by the ability to resolve the analyte peak from other components in the sample matrix.[3]

  • LOD and LOQ: Calculated based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it suitable for the analysis of volatile and semi-volatile compounds.[4] For non-volatile compounds like carboxylic acids, derivatization is often required to increase volatility.[4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler and data acquisition software

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane, HPLC grade)

  • This compound reference standard

Derivatization and Sample Preparation:

  • Standard and Sample Preparation: Prepare solutions of the standard and sample in a suitable solvent.

  • Derivatization: To 100 µL of the standard or sample solution, add 50 µL of BSTFA. Cap the vial and heat at 70°C for 30 minutes.

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Validation Parameters: Validation parameters are similar to those for HPLC, with quantification typically performed using selected ion monitoring (SIM) for enhanced sensitivity.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique, suitable for the quantification of compounds with a chromophore.[5] Its lower specificity makes it more susceptible to interference from other absorbing species in the sample matrix.[6]

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Solvent (e.g., Methanol, UV grade)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax): Prepare a solution of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the λmax.

  • Standard Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a standard curve.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration from the standard curve.

Validation Parameters:

  • Linearity: Assessed from the standard curve.

  • Accuracy and Precision: Determined by analyzing replicate samples and spiked samples.

  • Specificity: Can be a significant limitation. The analysis of a blank sample matrix is crucial to assess potential interference.[6]

Visualizations

To further clarify the processes involved in analytical method validation and the potential application context in drug development, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_reporting 4. Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_standards Prepare Standards & Samples define_acceptance->prepare_standards perform_analysis Perform Analysis prepare_standards->perform_analysis collect_data Collect Data perform_analysis->collect_data assess_linearity Assess Linearity collect_data->assess_linearity assess_accuracy Assess Accuracy & Precision assess_linearity->assess_accuracy assess_specificity Assess Specificity assess_accuracy->assess_specificity assess_lod_loq Determine LOD & LOQ assess_specificity->assess_lod_loq compile_results Compile Results assess_lod_loq->compile_results validation_report Prepare Validation Report compile_results->validation_report Drug_Development_Signaling_Pathway cluster_drug_target Drug Target Interaction cluster_cellular_response Cellular Response drug This compound target Target Protein (e.g., Enzyme, Receptor) drug->target Binding/Inhibition downstream_signaling Downstream Signaling Cascade target->downstream_signaling gene_expression Altered Gene Expression downstream_signaling->gene_expression cellular_effect Cellular Effect (e.g., Apoptosis, Proliferation) gene_expression->cellular_effect

References

Safety Operating Guide

Proper Disposal of 4-(4-Fluorophenyl)butanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 4-(4-Fluorophenyl)butanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Core Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all appropriate safety measures are in place.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated or if working in a poorly ventilated space.To prevent inhalation of dust or vapors.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

Spill Management and Emergency Procedures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Small Spills:

  • Isolate the Area: Restrict access to the spill area.

  • Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect Waste: Place the absorbed material or swept-up solid into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Alert Supervisor: Notify your laboratory supervisor and institutional environmental health and safety (EHS) office immediately.

  • Professional Cleanup: Do not attempt to clean up large spills without appropriate training and equipment. Await the arrival of trained emergency response personnel.

Step-by-Step Disposal Protocol

Due to the presence of the fluorophenyl group, this compound should be treated as hazardous waste. Simple drain disposal is not recommended, even after neutralization, as fluorinated organic compounds may be persistent and harmful to the environment.

Step 1: Waste Collection

  • Collect all waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, in a clearly labeled, compatible, and sealed container.

  • Do not mix with other waste streams unless instructed to do so by your institution's EHS office.

Step 2: Neutralization of Small Quantities (Optional, for pH adjustment prior to collection)

For small amounts of acidic solutions of this compound, neutralization can reduce the corrosive hazard before collection for disposal. Caution: This process can be exothermic.

Experimental Protocol for Neutralization:

  • Preparation: Work in a chemical fume hood and wear appropriate PPE. Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (baking soda) in water, or a saturated solution of soda ash.

  • Dilution: If dealing with a concentrated acidic solution, dilute it by slowly adding the acid to a large volume of cold water (at least a 1:10 ratio of acid to water). Never add water to the acid.

  • Slow Addition of Base: Slowly and with constant stirring, add the prepared basic solution to the diluted acidic waste. Be mindful of potential foaming or heat generation.

  • pH Monitoring: Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Collection: Transfer the neutralized solution to a labeled hazardous waste container.

Step 3: Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Ensure all paperwork and labeling are completed in accordance with local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 4-(4-Fluorophenyl) butanoic acid waste spill Is it a spill? start->spill spill_size Small or large spill? spill->spill_size Yes routine_waste Is it routine lab waste? spill->routine_waste No small_spill Small Spill: - Absorb/Sweep up - Collect in hazardous waste container spill_size->small_spill Small large_spill Large Spill: - Evacuate - Notify EHS spill_size->large_spill Large collect_waste Collect in a labeled hazardous waste container small_spill->collect_waste end End: Proper Disposal large_spill->end routine_waste->collect_waste Yes neutralize Consider neutralization for small aqueous quantities (pH 6-8) collect_waste->neutralize dispose Arrange for pickup by licensed hazardous waste contractor neutralize->dispose dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-(4-Fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(4-Fluorophenyl)butanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other fluorophenyl carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound, based on the hazard profiles of similar chemicals which suggest potential for skin, eye, and respiratory irritation, and possible harm if swallowed or in contact with skin.[1][2]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing is a risk.[3][4]
Skin Protection Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[3][4] Gloves should be inspected before use and changed immediately if contaminated. For larger quantities, additional protective clothing may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or vapors.[1] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator is recommended.[1][4]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, ideally within a chemical fume hood.[1]

    • Ensure the fume hood is functioning correctly before starting work.[1]

    • Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated place.[5]

  • Handling the Solid Compound:

    • Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.[1][5] Use a spatula for transferring the solid.[1]

    • Avoid breathing dust.[5]

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[6]

    • Decontaminate the work area and any used equipment.

    • Remove PPE carefully to avoid cross-contamination.

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]

    • Unused or unwanted compound should also be disposed of as hazardous waste.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3]

    • Do not empty into drains.[7]

    • The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) verify_hood Verify Fume Hood Function prep_area->verify_hood don_ppe Don Appropriate PPE verify_hood->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer collect_waste Collect Contaminated Materials weigh->collect_waste Waste Generation dissolve Dissolve in Solvent transfer->dissolve transfer->collect_waste decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate After Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe decontaminate->collect_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Hazardous Waste Container collect_waste->label_waste dispose Dispose via Approved Vendor label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.